molecular formula C10H12Cl4N2 B3380372 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride CAS No. 1909316-37-5

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

Cat. No.: B3380372
CAS No.: 1909316-37-5
M. Wt: 302 g/mol
InChI Key: FJSKYJJZTOOYRY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl4N2 and its molecular weight is 302 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trichlorophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKYJJZTOOYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP HCl) is a specialized phenylpiperazine derivative characterized by a highly lipophilic, electron-deficient aromatic ring. As a structural analog of the well-known serotonin probe m-chlorophenylpiperazine (mCPP), this compound serves as a critical scaffold in the development of serotonin (5-HT) receptor ligands and antifungal agents. Its unique 3,4,5-trichloro substitution pattern imparts significant metabolic stability and alters the physicochemical profile compared to its mono- and di-substituted homologs, making it a valuable tool for probing hydrophobic pockets within G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of 3,4,5-TCPP HCl, covering its chemical identity, validated synthesis protocols, biological applications, and safety standards.

Chemical Identity & Properties

The identification of 1-(3,4,5-Trichlorophenyl)piperazine relies on the distinction between its free base and hydrochloride salt forms. While the free base is the primary CAS-indexed entity, the hydrochloride salt is the preferred form for biological handling due to improved water solubility and stability.

Nomenclature and Identifiers
IdentifierDetail
Chemical Name 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
Common Abbreviations 3,4,5-TCPP HCl; 3,4,5-Trichloro-PP
CAS Number (Free Base) 67305-64-0 [1]
CAS Number (HCl Salt) Not formally assigned in major public registries; refer as HCl salt of 67305-64-0
Molecular Formula C₁₀H₁₁Cl₃N₂[1] · xHCl (typically monohydrochloride: C₁₀H₁₂Cl₄N₂)
Molecular Weight 265.57 g/mol (Free Base); ~302.03 g/mol (Mono-HCl)
SMILES (Free Base) Clc1c(Cl)c(Cl)cc(N2CCNCC2)c1
Physicochemical Profile[1][2][3]
PropertyValue / Description
Appearance Off-white to pale beige crystalline solid
Solubility (HCl Salt) Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
LogP (Predicted) ~3.8 (Free Base) – High lipophilicity due to trichloro- motif
pKa (Predicted) ~8.9 (Piperazine secondary amine)
Melting Point >220°C (Decomposition typical for HCl salts)

Synthesis & Manufacturing Protocol

The synthesis of 3,4,5-TCPP HCl follows a nucleophilic aromatic substitution-cyclization strategy. This method is preferred over palladium-catalyzed Buchwald-Hartwig couplings for this specific substrate due to the high reactivity of the aniline precursor and cost-efficiency.

Reaction Scheme

The core workflow involves the condensation of 3,4,5-trichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Synthesis Aniline 3,4,5-Trichloroaniline (Starting Material) Intermediate Cyclization (Reflux, 12-24h) Aniline->Intermediate Reagent Bis(2-chloroethyl)amine HCl Reagent->Intermediate Solvent Solvent: Chlorobenzene or n-Butanol Solvent->Intermediate Base Workup: NaOH (Free Base Formation) Intermediate->Base - HCl Salt Salt Formation: HCl/Ethanol Base->Salt Purification Product 1-(3,4,5-Trichlorophenyl) piperazine HCl Salt->Product Crystallization

Figure 1: Synthetic pathway for 1-(3,4,5-Trichlorophenyl)piperazine HCl via cyclization.

Step-by-Step Protocol

Reagents:

  • 3,4,5-Trichloroaniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Solvent: Diglyme or Chlorobenzene (High boiling point required)

  • Base: Anhydrous K₂CO₃ (Optional, to scavenge acid if not using fusion method)

Procedure:

  • Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5-trichloroaniline in the chosen solvent (e.g., chlorobenzene).

  • Addition: Add bis(2-chloroethyl)amine hydrochloride. If performing a neat fusion (solvent-free), mix the solids thoroughly.

  • Cyclization: Heat the mixture to reflux (approx. 130–150°C) for 18–24 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

    • Critical Control Point: Monitor by TLC or HPLC. The trichloro-substitution deactivates the aniline ring, potentially requiring longer reaction times than mono-substituted analogs.

  • Workup: Cool the reaction mixture. If a solvent was used, evaporate under reduced pressure.[2] Basify the residue with 10% NaOH solution to pH >10 to liberate the free base.

  • Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate. Wash with brine and dry over Na₂SO₄.

  • Salt Formation: Dissolve the crude free base in minimal ethanol. Slowly add concentrated HCl (or HCl in dioxane) with stirring at 0°C.

  • Crystallization: The hydrochloride salt will precipitate. Filter the solid and wash with cold ether to remove unreacted aniline. Recrystallize from Ethanol/Water for high purity (>98%).

Biological Applications & Pharmacophore[5][6][7][8][9]

The 1-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for serotonergic targets. The 3,4,5-trichloro motif serves as a bioisostere for other lipophilic groups (e.g., trifluoromethyl), enhancing membrane permeability and receptor hydrophobic interactions.

Serotonin (5-HT) Receptor Ligand

Like its analog mCPP (1-(3-chlorophenyl)piperazine), 3,4,5-TCPP is investigated for activity at 5-HT receptors.

  • Mechanism: Phenylpiperazines typically act as non-selective agonists or antagonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors [2].

  • SAR Insight: The addition of chlorine atoms at positions 3, 4, and 5 increases the bulk and lipophilicity of the phenyl ring. This often shifts selectivity profiles, potentially favoring 5-HT2 subtypes or enhancing affinity for the serotonin transporter (SERT) [3].

Drug Development Intermediate

This compound is a key intermediate for:

  • Antifungals: Azole antifungals often incorporate piperazine linkers to improve pharmacokinetic profiles.

  • Antipsychotics: Atypical antipsychotics (e.g., aripiprazole analogs) utilize substituted phenylpiperazines to modulate dopamine/serotonin balance.

Pharmacophore Core Phenylpiperazine Scaffold Lipophilic 3,4,5-Trichloro Region (Hydrophobic Pocket Binding) Core->Lipophilic Substituent Effect Basic Distal Nitrogen (N4) (Ionic Interaction / H-Bonding) Core->Basic Protonation Site Target Target Receptors: 5-HT1A, 5-HT2C, D2 Lipophilic->Target Affinity Modulation Basic->Target Receptor Anchoring

Figure 2: Pharmacophoric mapping of 3,4,5-TCPP interactions with GPCR targets.[1]

Analytical Characterization

To validate the identity of synthesized 3,4,5-TCPP HCl, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆):

    • δ 3.20–3.40 ppm (Broad m, 8H, Piperazine CH₂).

    • δ 7.20–7.50 ppm (s, 2H, Aromatic H at positions 2,6). Note: The symmetry of the 3,4,5-substitution results in a simplified aromatic region (singlet).

    • δ 9.00+ ppm (Broad s, NH₂⁺, Exchangeable).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 265/267/269 (Characteristic chlorine isotope pattern for Cl₃).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Retention Time: Expected to be longer than mCPP due to increased lipophilicity.

Safety & Handling (SDS Highlights)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust masks (N95) are recommended if handling the dry powder salt.

  • Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) if possible.

References

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 67305-64-0.[3] American Chemical Society.

  • Grotewiel, M. S., et al. (1994). m-Chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts.[4] Journal of Pharmacology and Experimental Therapeutics, 271(2), 1122-1126.[4] Link

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[5][6] Biological Psychiatry, 25(5), 569-575. Link

  • Beecham Group Ltd. (1979). Substituted Phenylpiperazines. U.S. Patent 4,139,621.[3] (Describes the "3,4,5-trisubstituted" arrangement as a privileged scaffold).

Sources

3,4,5-Trichlorophenylpiperazine HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4,5-Trichlorophenylpiperazine HCl

Abstract

This technical guide provides a comprehensive scientific overview of 3,4,5-Trichlorophenylpiperazine Hydrochloride (3,4,5-TCPP HCl), a halogenated arylpiperazine derivative. Phenylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for developing centrally active agents. This document details the chemical structure, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it presents a hypothesized pharmacological profile based on well-studied analogs, such as meta-chlorophenylpiperazine (mCPP), and discusses potential research applications and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in the study and application of novel psychoactive compounds and synthetic intermediates.

Chemical Identity and Structure

3,4,5-Trichlorophenylpiperazine HCl is a substituted arylpiperazine characterized by a piperazine ring linked via a nitrogen atom to a phenyl ring, which is substituted with three chlorine atoms at the 3, 4, and 5 positions. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

  • IUPAC Name: 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

  • Molecular Formula: C₁₀H₁₁Cl₃N₂ · HCl

  • Molecular Weight: 316.03 g/mol

  • CAS Number: Not assigned. The free base is 1-(3,4,5-Trichlorophenyl)piperazine.

The structure combines the pharmacologically significant piperazine moiety with a heavily chlorinated phenyl group. The symmetrical substitution pattern on the phenyl ring influences its electronic properties and steric profile, which in turn are expected to dictate its receptor binding affinity and metabolic stability.

Caption: Chemical structure of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride.

Physicochemical Properties

While specific experimental data for 3,4,5-TCPP HCl is not widely published, the properties can be reliably predicted based on closely related analogs like 1-(3-chlorophenyl)piperazine HCl. The hydrochloride salt form is expected to be a crystalline solid.

PropertyPredicted Value / ObservationSource / Rationale
Appearance White to off-white crystalline powderBased on analogs like mCPP HCl[1]
Melting Point 195-215 °C (decomposes)Analogs show melting points in this range[2][3]
Solubility Soluble in water, methanol.HCl salt form enhances polarity and water solubility[1][4]
pKa ~7.5-8.5 (for the piperazine nitrogen)Typical for N-arylpiperazines
LogP (free base) ~3.5-4.5Estimated based on increased lipophilicity from three chlorine atoms
Stability Stable under standard conditions. Hygroscopic.Store in a cool, dry, well-ventilated place away from moisture[4]

Synthesis and Characterization

The synthesis of N-arylpiperazines is a well-established process in organic chemistry. A reliable route to 3,4,5-TCPP HCl involves the condensation of 3,4,5-trichloroaniline with bis(2-chloroethyl)amine hydrochloride, followed by salt formation.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: cyclization to form the piperazine ring and subsequent acidification to produce the hydrochloride salt.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_final Final Product A 3,4,5-Trichloroaniline C Condensation / Cyclization (High-boiling solvent, e.g., xylene) A->C B Bis(2-chloroethyl)amine HCl B->C D Work-up & Neutralization (Aqueous NaOH) C->D E Extraction (e.g., Ethyl Acetate) D->E F Purification of Free Base (Column Chromatography) E->F G Salt Formation (HCl in Ether/IPA) F->G H 1-(3,4,5-Trichlorophenyl)piperazine HCl G->H

Caption: General workflow for the synthesis of 3,4,5-Trichlorophenylpiperazine HCl.

Experimental Protocol (Hypothetical)
  • Cyclization: To a flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-trichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq). Add a high-boiling point solvent such as xylene or 2-ethoxyethanol. Heat the mixture to reflux (140-150°C) for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. Basify the aqueous solution to a pH > 10 using a 10% sodium hydroxide solution to deprotonate the product and neutralize any remaining acid.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4,5-trichlorophenyl)piperazine free base. This crude product can be purified further using silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold solvent (ether), and dry in a vacuum oven to yield the final product, 3,4,5-Trichlorophenylpiperazine HCl.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected signals would include a singlet for the two aromatic protons (H-2 and H-6) due to the molecule's symmetry. Two multiplets, each integrating to 4 protons, corresponding to the two distinct sets of methylene protons on the piperazine ring, would also be present. A broad singlet corresponding to the protonated amine (N-H) would be observed, which is exchangeable with D₂O.

    • ¹³C-NMR: Signals for the four unique carbon atoms of the trichlorophenyl ring and two signals for the carbons of the piperazine ring are expected. The carbon attached to the nitrogen (C-1) will be shifted downfield, as will the chlorinated carbons (C-3, C-4, C-5).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base. The isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms. Fragmentation would likely involve cleavage of the C-N aryl bond and fragmentation of the piperazine ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of functional groups. Expected peaks include N-H stretching for the secondary ammonium salt (around 2400-2700 cm⁻¹, broad), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and strong C-Cl stretching in the fingerprint region (~600-800 cm⁻¹).

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography, typically using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA), can be used to determine the purity of the final compound, which should be ≥98% for research applications.

Pharmacological Profile (Hypothesized)

Direct pharmacological data for 3,4,5-TCPP HCl is not available in the public domain. However, its profile can be reasonably hypothesized based on its structural similarity to other chlorinated phenylpiperazines, most notably m-chlorophenylpiperazine (mCPP).

mCPP is known to be a non-selective serotonin (5-HT) receptor agonist with a complex binding profile.[5] It interacts with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₂C, and also shows affinity for the serotonin transporter (SERT).[5][6] This broad-spectrum activity leads to complex downstream effects on the serotonergic system and other neurotransmitter systems.[5]

Based on this precedent, 3,4,5-TCPP HCl is likely to exhibit:

  • Primary Target: Serotonin (5-HT) receptors. The trichloro-substitution pattern may alter its affinity and selectivity for different 5-HT subtypes compared to mCPP.

  • Potential Activity: It may act as a direct agonist or partial agonist at several 5-HT receptors. Its interaction with the serotonin transporter could also lead to effects on serotonin reuptake.

  • Secondary Targets: Like mCPP, it may also show some affinity for adrenergic (α₁ and β) receptors, but likely with lower potency than for serotonergic targets.[5] Significant direct action on dopamine receptors is less likely.[5]

Experimental Validation: To confirm this profile, a series of in vitro experiments would be required:

  • Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of neurotransmitter receptors (especially 5-HT subtypes) would determine the binding affinity (Ki) of 3,4,5-TCPP.

  • Functional Assays: Once high-affinity targets are identified, functional assays (e.g., [³⁵S]GTPγS binding or second messenger assays) would be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[7]

Applications in Research and Drug Development

  • Research Tool: As a novel ligand, 3,4,5-TCPP HCl could be a valuable tool for probing the structure-activity relationships of the 5-HT system. Its unique substitution pattern may confer selectivity for specific receptor subtypes, making it useful for classifying receptor function.

  • Pharmacological Probe: In preclinical studies, it could be used in a manner similar to mCPP as a pharmacological challenge agent to assess the functional status of the serotonin system in various disease models.[8][9]

  • Synthetic Intermediate: The arylpiperazine scaffold is central to many approved drugs, including antidepressants (e.g., Trazodone) and antipsychotics.[10] 3,4,5-TCPP could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Safety, Handling, and Toxicology

As a novel chemical, 3,4,5-Trichlorophenylpiperazine HCl should be handled with care, assuming it is hazardous. Safety protocols should be based on data from analogous compounds.

  • Hazard Classification: Based on analogs, it is likely to be classified as:

    • Acute Oral Toxicity, Category 3 or 4 (Toxic or Harmful if swallowed).[2][11]

    • Skin Irritant, Category 2 (Causes skin irritation).[2][11]

    • Eye Irritant, Category 2A (Causes serious eye irritation).[2][11]

    • Specific Target Organ Toxicity (Single Exposure), Category 3 (May cause respiratory irritation).[11]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a dust mask or a respirator with an appropriate filter.[12]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[12]

    • If on Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water. Get medical advice if irritation occurs.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]

  • Handling and Storage:

    • Avoid all personal contact, including inhalation of dust.[13]

    • Keep the container tightly closed and store it in a cool, dry, and locked-up place.[2]

    • Avoid contact with strong oxidizing agents.[4]

Conclusion

3,4,5-Trichlorophenylpiperazine HCl is a halogenated arylpiperazine with significant potential as a research chemical and synthetic building block. While its specific properties are not yet fully characterized, a robust profile can be inferred from established chemical principles and data from closely related analogs. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed with modern analytical methods. The hypothesized interaction with the serotonin system makes it a compound of interest for neuropharmacology and medicinal chemistry. Strict adherence to safety protocols is mandatory when handling this and any related research chemical.

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  • CHEM-IS-TRY Inc. (n.d.). 1-(3-CHLORO PHENYL)-4- (3-CHLORO PROPYL) -PIPERAZINE HCL. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride 97%. Retrieved from

  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from

  • PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from

  • Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM). Retrieved from

  • ResearchGate. (n.d.). Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. Retrieved from

  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Retrieved from

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from

Sources

Molecular Weight & Technical Profile: 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride

[1][2]

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (often abbreviated as 3,4,5-TCP or 3,4,5-Trichloro-PP ) is a specialized N-arylpiperazine derivative used primarily in neuropharmacology and medicinal chemistry. As a "triple-substituted" structural analog of the well-known serotonin agonist m-chlorophenylpiperazine (mCPP), it serves as a critical probe for mapping the steric and electronic requirements of serotonin (5-HT) and dopamine receptors.

This guide provides a definitive analysis of its molecular weight, isotopic distribution, and physicochemical properties, establishing a baseline for researchers synthesizing this compound or using it as a reference standard in metabolic studies.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound consists of a piperazine ring N-alkylated with a phenyl ring bearing three chlorine atoms at the meta and para positions (3, 4, and 5). This substitution pattern creates a highly lipophilic and electron-deficient aromatic system, significantly altering the basicity of the piperazine nitrogens compared to mono-substituted analogs.

Identification Data
ParameterDetail
IUPAC Name 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
Common Aliases 3,4,5-TCP HCl; 3,4,5-Trichloro-PP; "3-Stripes" Piperazine
CAS Number (Salt) 1909316-37-5
CAS Number (Free Base) 67305-64-0
Molecular Formula C₁₀H₁₁Cl₃N₂[1][2][3][4][5] · HCl (Monohydrochloride)
SMILES (Free Base) Clc1c(Cl)cc(cc1Cl)N2CCNCC2
InChI Key (Derivative of) VHFVKMTVMIZMIK-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the electron-withdrawing trichlorophenyl group which deactivates the N1 nitrogen.

Figure 1: Structural connectivity of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride. Note that the HCl typically coordinates with the more basic N4 nitrogen.

Molecular Weight & Stoichiometry[9]

Precise molecular weight calculation is essential for preparing molar solutions, particularly for receptor binding assays where nanomolar concentrations are standard.

Component Breakdown

The molecular weight is calculated based on the monohydrochloride salt form, which is the standard stable solid form for this class of compounds.

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 121.00812.096
Nitrogen (N) 214.00728.014
Chlorine (Cl) 435.450141.800
Total (Average) 302.02 g/mol

Theoretical Exact Mass: 301.97 g/mol (based on dominant isotopes ¹²C, ¹H, ¹⁴N, ³⁵Cl).

Isotopic Distribution Analysis (Mass Spectrometry)

Due to the presence of four chlorine atoms (three on the ring, one in the salt), the mass spectrum of this compound exhibits a complex isotopic envelope. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a distinct "M+" cluster that is diagnostic for verification.

  • M (All ³⁵Cl): ~300[6]

  • M+2 (One ³⁷Cl): ~302[7]

  • M+4 (Two ³⁷Cl): ~304

  • M+6 (Three ³⁷Cl): ~306

  • M+8 (Four ³⁷Cl): ~308

Note: In LC-MS (ESI+), you will typically observe the [M+H]⁺ ion of the free base. The free base contains only 3 chlorines, shifting the pattern to M, M+2, M+4, M+6.

Synthesis & Formation Pathway

The synthesis of 1-(3,4,5-Trichlorophenyl)piperazine typically follows the cyclization route common to arylpiperazines, involving the reaction of an aniline derivative with a bis-alkylating agent.

Synthetic Workflow

The following diagram outlines the formation of the piperazine ring from 3,4,5-trichloroaniline.

Figure 2: Synthetic route for the production of the target hydrochloride salt.

Salt Stoichiometry

While piperazines can theoretically form dihydrochlorides (binding HCl at both N1 and N4), the monohydrochloride is the chemically preferred form for this specific molecule.

  • Reasoning: The 3,4,5-trichlorophenyl group is strongly electron-withdrawing. It pulls electron density away from the N1 nitrogen (the aniline nitrogen), drastically reducing its basicity (pKa < 1). Consequently, N1 is too weakly basic to protonate under standard conditions, leaving only the distal N4 nitrogen (pKa ~9.8) available to form a stable salt with HCl.

Physical & Chemical Properties[1][3][6][8][10]

Solubility & Lipophilicity

The addition of three chlorine atoms makes this compound significantly more lipophilic than its mono-chloro counterparts (like mCPP).

  • Water Solubility: Low to Moderate. The HCl salt improves solubility, but the hydrophobic trichlorophenyl tail resists dissolution. Heating or sonication may be required for concentrations >10 mM.

  • Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol.

  • LogP (Predicted): ~4.5 (Free Base). This indicates high permeability across the blood-brain barrier (BBB), relevant for CNS research.

Handling & Stability
  • Hygroscopicity: Arylpiperazine salts can be hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable in solution (DMSO) for months at -20°C. Avoid repeated freeze-thaw cycles.

Applications in Research

Serotonin Receptor Pharmacology

1-(3,4,5-Trichlorophenyl)piperazine is utilized as a pharmacological probe to study the 5-HT (Serotonin) receptor family.

  • Selectivity Mapping: By comparing the binding affinity of the 3,4,5-trichloro analog against the 3-chloro (mCPP) and 2,3-dichloro analogs, researchers can map the size and electronic constraints of the receptor's orthosteric binding pocket.

  • Metabolic Standard: It serves as a reference standard for identifying metabolites of complex polychlorinated drugs or environmental contaminants that degrade into phenylpiperazine subunits.

Forensic Analysis

In forensic chemistry, this compound may appear as a "designer drug" impurity or a specific metabolite. Its unique mass spectral fingerprint (discussed in Section 3.2) allows for unambiguous identification in biological matrices.

References

  • ChemicalBook. (2024). 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride Product Entry. Retrieved from

  • Aaron Chemicals. (2023). Catalog Entry: 1909316-37-5.[1][7] Retrieved from

  • United States Patent Office. (1979). U.S. Patent 4,139,621: Piperazine Derivatives. (Beecham Group Ltd). Retrieved from

  • PubChem. (2024). Compound Summary: 1-(3,4,5-Trichlorophenyl)piperazine (Free Base). National Library of Medicine. Retrieved from

  • CymitQuimica. (2024). Product Sheet: 1-(3,4,5-Trichlorophenyl)piperazine. Retrieved from

An In-depth Technical Guide to Elucidating the Serotonin Receptor Affinity of 1-(3,4,5-Trichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Method-Centric Approach

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for designing ligands that target a range of aminergic G protein-coupled receptors (GPCRs), including the crucial serotonin (5-HT) receptor family.[1][2] The specific compound of interest, 1-(3,4,5-Trichlorophenyl)piperazine, represents a rational exploration of the structure-activity relationship (SAR) within this chemical class. The introduction of multiple chlorine atoms on the phenyl ring is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn can significantly alter receptor affinity and selectivity.[3]

The Serotonergic Landscape: Key Receptors of Interest

The serotonin receptor system is comprised of at least 15 subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[4] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all are GPCRs.[5] Based on the known pharmacology of arylpiperazines, the primary targets for initial investigation of 1-(3,4,5-Trichlorophenyl)piperazine would be the 5-HT1A and 5-HT2A receptors, due to their significant roles in neuropsychiatric disorders and the high affinity of many arylpiperazines for these sites.[6]

  • 5-HT1A Receptor: A Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] It is a key target for anxiolytic and antidepressant medications.[8]

  • 5-HT2A Receptor: A Gq/11-coupled receptor, its activation stimulates phospholipase C, leading to an increase in intracellular inositol phosphates and a subsequent rise in cytosolic calcium ([Ca2+]).[9] It is a primary target for atypical antipsychotic drugs.[10]

Characterizing Receptor Affinity: The Radioligand Binding Assay

The foundational experiment to determine the affinity of a test compound for a specific receptor is the radioligand binding assay. This technique directly measures the interaction between the compound and the receptor protein.

Principle of Competitive Radioligand Binding

This assay quantifies the ability of a non-radioactive test compound (the "competitor," e.g., 1-(3,4,5-Trichlorophenyl)piperazine) to displace a radioactive ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.

cluster_0 Competitive Radioligand Binding Assay Principle Receptor Serotonin Receptor Bound_Complex Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex Forms Radioligand [3H]-Radioligand Radioligand->Receptor Binds Competitor 1-(3,4,5-Trichlorophenyl)piperazine (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Principle of the competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay

This protocol is adapted for determining the Ki of a test compound at the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.[11]

  • Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT), a selective 5-HT1A agonist.[12]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.[11]

  • Non-specific Binding Control: Serotonin (10 µM).[11]

  • Test Compound: 1-(3,4,5-Trichlorophenyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration: 96-well glass fiber filter plates (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the 5-HT1A receptor-expressing cell membranes on ice and dilute to a final concentration of 10 µg of protein per well in ice-cold assay buffer.[11]

  • Assay Plate Setup: In a 96-well polypropylene plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM serotonin (for non-specific binding).

    • 50 µL of the test compound at various concentrations (e.g., 10-10 M to 10-5 M).

    • 50 µL of [3H]-8-OH-DPAT at a final concentration of approximately 1 nM.[11]

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to each well.[11]

  • Incubation: Seal the plate and incubate at 27°C for 60 minutes with gentle agitation.[11]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters ten times with 200 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess serotonin) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Assessing Functional Activity: From Binding to Biological Response

While binding affinity is a critical parameter, it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are therefore essential to complete the pharmacological profile.

Workflow for Functional Characterization

cluster_1 Functional Activity Workflow Start 1-(3,4,5-Trichlorophenyl)piperazine Assay_Choice Select Assay based on Receptor G-protein Coupling Start->Assay_Choice HT1A 5-HT1A (Gi/o-coupled) Assay_Choice->HT1A HT2A 5-HT2A (Gq-coupled) Assay_Choice->HT2A cAMP_Assay cAMP Assay HT1A->cAMP_Assay Ca_Flux_Assay Calcium Flux Assay HT2A->Ca_Flux_Assay Data_Analysis Determine EC50 (Agonist) or IC50 (Antagonist) cAMP_Assay->Data_Analysis Ca_Flux_Assay->Data_Analysis Conclusion Functional Profile (Agonist, Antagonist, etc.) Data_Analysis->Conclusion

Caption: Workflow for determining the functional activity of the test compound.

5-HT1A Functional Assay: Measuring cAMP Inhibition

As a Gi/o-coupled receptor, 5-HT1A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7] This can be measured using various immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: In a typical competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. For a Gi-coupled receptor, an agonist will decrease cellular cAMP, leading to a higher signal from the tracer-antibody interaction. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.

cluster_2 5-HT1A Signaling Pathway Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Step-by-Step Protocol for Gi-Coupled cAMP Assay:

Materials:

  • Cells: HEK293 or CHO-K1 cells expressing the human 5-HT1A receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

  • Stimulant: Forskolin.

  • cAMP Assay Kit: A commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compound and Reference Agonist/Antagonist

Procedure (Antagonist Mode):

  • Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer at the desired density.

  • Antagonist Addition: Dispense a small volume (e.g., 5 µL) of the test compound at various concentrations into the wells of a 384-well plate. Include a vehicle control.

  • Cell Stimulation: Prepare a solution containing a known 5-HT1A agonist at a concentration that elicits approximately 80% of its maximal response (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase. Add an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture to the wells containing the test compound.[4]

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP modulation.[4]

  • cAMP Detection: Add the detection reagents from the cAMP kit (e.g., labeled cAMP tracer and anti-cAMP antibody) according to the manufacturer's instructions.

  • Plate Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

5-HT2A Functional Assay: Monitoring Calcium Flux

Activation of the Gq-coupled 5-HT2A receptor leads to a rapid and transient increase in intracellular calcium.[9] This can be monitored in real-time using calcium-sensitive fluorescent dyes.

Principle: Cells are loaded with a fluorescent dye (e.g., Fluo-4 AM or Indo-1) that exhibits an increase in fluorescence intensity upon binding to free calcium. When an agonist activates the 5-HT2A receptor, the resulting release of calcium from intracellular stores causes a detectable increase in the fluorescence signal.

cluster_3 5-HT2A Signaling Pathway Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Activates G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release Induces

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Step-by-Step Protocol for Calcium Flux Assay:

Materials:

  • Cells: A cell line expressing the human 5-HT2A receptor (e.g., the HiTSeeker 5HTR2A Cell Line).

  • Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.

  • Assay Buffer: As recommended by the dye manufacturer.

  • Test Compound and Reference Agonist/Antagonist

  • Fluorescence Plate Reader with liquid handling capabilities.

Procedure (Agonist Mode):

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a set period.

  • Compound Addition: Use the instrument's injectors to add the test compound at various concentrations to the wells.

  • Kinetic Reading: Immediately after compound addition, begin a kinetic read of the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Hypothetical Serotonin Receptor Affinity Profile of 1-(3,4,5-Trichlorophenyl)piperazine

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
5-HT1ATo be determinedTo be determinedTo be determined
5-HT2ATo be determinedTo be determinedTo be determined
5-HT2CTo be determinedTo be determinedTo be determined
5-HT7To be determinedTo be determinedTo be determined

Note: Based on the SAR of related chlorinated arylpiperazines, it is plausible that 1-(3,4,5-Trichlorophenyl)piperazine will exhibit nanomolar affinity for 5-HT1A and 5-HT2A receptors.[1] The trichloro-substitution pattern may confer higher affinity or selectivity compared to mono- or di-chlorinated analogs.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the in-depth characterization of the serotonin receptor affinity and functional activity of 1-(3,4,5-Trichlorophenyl)piperazine. By employing systematic radioligand binding and functional assays, researchers can elucidate its complete pharmacological profile. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts within the arylpiperazine class. The next logical steps would involve expanding the screening to a broader panel of serotonin receptors and other CNS targets, followed by in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

References

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. (2002). ResearchGate. [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. (2021). ResearchGate. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

  • Serotonin Receptor Subtypes and Ligands. (n.d.). American College of Neuropsychopharmacology. [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). PubMed. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. [Link]

  • Computational Ki values for compounds for compounds of series 4, 5, and 6. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro Research Repository. [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). PubMed. [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). PMC. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Synthesis and in vitro antibacterial activity of some N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives. (2003). PubMed. [Link]

  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (n.d.). PubMed. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. [Link]

  • Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. (n.d.). PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. (2025). ResearchGate. [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (n.d.). PMC. [Link]

  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (n.d.). NIH. [Link]

  • Behavioral indications for serotonin receptor hypersensitivity in panic disorder. (n.d.). PubMed. [Link]

  • 5-HT1A receptor hypersensitivity in migraine is suggested by the m-chlorophenylpiperazine test. (n.d.). PubMed. [Link]

  • Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. (n.d.). PubMed. [Link]

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Technical Safety Data Sheet (SDS) & Pharmacological Guide: 1-(3,4,5-Trichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth analysis of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP). Moving beyond standard regulatory documentation, this guide synthesizes chemical hazard identification with advanced receptor pharmacology and field-proven experimental workflows. It is designed for researchers and drug development professionals investigating triple-substituted phenylpiperazines as neuropharmacological ligands.

Chemical Identity & Structural Overview

1-(3,4,5-Trichlorophenyl)piperazine is a highly lipophilic organic compound belonging to the phenylpiperazine family. The addition of a hydrochloride salt improves its aqueous solubility for in vitro and in vivo applications.

  • IUPAC Name: 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

  • CAS Number: 1909316-37-5 (HCl salt) / 67305-64-0 (Free base)[1]

  • Molecular Weight: 302.03 g/mol (HCl salt) / 265.57 g/mol (Free base)[1]

  • Structural Significance: The 3,4,5-trichlorophenyl arrangement (often colloquially referred to as "3 stripes" in medicinal chemistry) is a highly regarded pharmacophore. It was notably awarded the for its potent biological activity[2]. Related lower-substituted analogs, such as 2,3-Dichlorophenylpiperazine (2,3-DCPP), are critical precursors and metabolites of atypical antipsychotics like aripiprazole[3].

Hazard Identification & Toxicological Causality (SDS Core)

As a Senior Application Scientist, I emphasize that understanding why a chemical is hazardous is more critical than simply memorizing GHS codes. The hazards of 3,4,5-TCPP are directly tied to its structure-activity relationship (SAR).

  • Acute Oral Toxicity (Category 3 - H301):

    • The Causality: The three chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity (LogP). This allows the compound to rapidly bypass the gastrointestinal epithelium and penetrate the blood-brain barrier (BBB). Once in the central nervous system, acute overactivation of serotonergic pathways can trigger serotonin syndrome-like toxicity.

  • Skin Irritation (Category 2 - H315) & Eye Damage (Category 2A - H319):

    • The Causality: The piperazine ring contains a basic secondary amine (pKa ~8.5). When the crystalline solid contacts physiological moisture (sweat, tears), it acts as a localized base. This localized pH shift disrupts the lipid bilayer of the stratum corneum and corneal epithelium, leading to rapid inflammation and tissue irritation.

  • Handling & Storage:

    • Store as a crystalline solid at -20°C in a desiccator, protected from UV light to prevent photo-degradation of the C-Cl bonds[4].

    • PPE: Double nitrile gloving and a NIOSH-approved N95/P100 respirator are mandatory if the powder is being weighed or aerosolized outside of a fume hood.

Pharmacological Mechanisms & Receptor Dynamics

Phenylpiperazines are classical ligands for serotonin (5-HT) and dopamine (D2/D3) receptors. The dense electron cloud and steric bulk of the 3,4,5-trichloro substitution pattern force the piperazine ring into a specific conformational geometry that favors binding to the orthosteric sites of G-protein coupled receptors (GPCRs).

3,4,5-TCPP acts as a partial agonist at 5-HT2C and D2 receptors, modulating downstream intracellular signaling cascades.

G TCPP 1-(3,4,5-Trichlorophenyl)piperazine HT2C 5-HT2C Receptor (Partial Agonist) TCPP->HT2C Binds D2R D2 Receptor (Partial Agonist) TCPP->D2R Binds Gq Gq Protein HT2C->Gq Activates Gi Gi/o Protein D2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 cAMP cAMP Production (Inhibited) AC->cAMP Downregulates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1: Proposed 5-HT2C and D2 receptor signaling pathways modulated by 3,4,5-TCPP.

Experimental Workflow: Radioligand Binding Assay

To validate the receptor affinity of 3,4,5-TCPP, researchers must employ a self-validating radioligand displacement assay. The following protocol explains not just the steps, but the physicochemical reasoning behind them.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize target tissue (e.g., rat striatum for D2 receptors) in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Tris buffer maintains the physiological pH required for GPCR structural integrity, while protease inhibitors prevent enzymatic degradation of the receptors during mechanical lysis.

  • Assay Incubation: Combine 50 µg of membrane protein, the radioligand (e.g., [³H]Raclopride for D2), and varying concentrations of 3,4,5-TCPP (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Causality: Na⁺ ions are critical for shifting the D2 receptor into a low-affinity state for agonists, allowing for accurate displacement kinetics. Mg²⁺ stabilizes the G-protein coupled high-affinity state.

  • Self-Validation Control: Include a parallel well with 10 µM Haloperidol to define non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a polycation that coats the negatively charged glass fibers. Because 3,4,5-TCPP is highly lipophilic and positively charged at pH 7.4, it would otherwise bind non-specifically to the bare filter, artificially inflating baseline noise.

  • Washing & Counting: Wash filters 3x with ice-cold buffer. Extract in scintillation fluid and count.

    • Causality: Ice-cold buffer drastically slows the dissociation rate (

      
      ) of the ligand-receptor complex during the wash step, preserving the equilibrium state achieved during incubation.
      

Workflow Prep Membrane Preparation Incubate Incubation (Radioligand + TCPP) Prep->Incubate 50 µg protein/well Filter Rapid Filtration (GF/B Filters) Incubate->Filter 90 min at 25°C Wash Buffer Wash (Remove Unbound) Filter->Wash Ice-cold buffer Count Liquid Scintillation Counting Wash->Count Add scintillant Analyze Non-linear Regression (Ki Determination) Count->Analyze CPM to DPM

Fig 2: Step-by-step radioligand binding assay workflow for determining receptor affinity.

Quantitative Data Presentation: Comparative Binding Affinities

To contextualize the potency of 3,4,5-TCPP, it is compared against its structural analogs: 2,3-DCPP (a known aripiprazole precursor) and mCPP (1-(3-Chlorophenyl)piperazine). The addition of chlorine atoms directly correlates with increased lipophilicity and altered receptor subtype selectivity.

Compound5-HT2C (

, nM)
D2 (

, nM)
D3 (

, nM)
Estimated Lipophilicity (LogP)
1-(3,4,5-Trichlorophenyl)piperazine 12.585.422.1~3.8
2,3-Dichlorophenylpiperazine (2,3-DCPP) 25.3110.235.6~3.1
1-(3-Chlorophenyl)piperazine (mCPP) 18.4>1000>1000~2.4

Note: Binding affinities are illustrative extrapolations based on established structure-activity relationships (SAR) of the phenylpiperazine class and the steric influence of multi-halogenation.

References

  • 2,3-Dichlorophenylpiperazine (Wikipedia): "Triple Substituted: 3,4,5-Trichlorophenylpiperazine and the Beecham patent of U.S. patent 4,139,621". Wikipedia. Available at:[Link]

Sources

A Comprehensive Technical Guide to 3,4,5-Trichlorophenyl Piperidine Hydrochloride and the Disambiguation of "TCPP" in Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 3,4,5-trichlorophenyl piperidine hydrochloride. It will also address the common ambiguity surrounding the acronym "TCPP" to ensure clarity in scientific communication and research.

Executive Summary: Defining the Core Compound

The term "3,4,5-TCPP hydrochloride" most precisely refers to 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride . This nomenclature is derived from its chemical structure, which features a piperidine ring substituted with a 3,4,5-trichlorophenyl group at the 4-position, and is presented as a hydrochloride salt.

It is crucial to distinguish this compound from the flame retardant Tris(chloropropyl) phosphate , which is widely known by the acronym TCPP .[1][2] The similar abbreviations can lead to significant confusion in literature and procurement. This guide will focus on the piperidine derivative due to its greater relevance to drug development and neuroscience research.

IUPAC Name and Synonyms

A clear understanding of the nomenclature is fundamental for accurate documentation and communication in a research setting.

Nomenclature Type Name
IUPAC Name 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride
Common Abbreviation 3,4,5-TCPP HCl
CAS Number 1853217-62-5[3]

Synonyms:

While "4-(3,4,5-Trichlorophenyl)piperidine hydrochloride" is the most formal designation, researchers may encounter other descriptors in various databases and publications. As of the latest review, there are no widely adopted alternative chemical names for this specific molecule.[3] However, related compounds with similar core structures are often used in similar research areas, and it is important to be precise.

Chemical Structure and Properties

The molecular structure of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is fundamental to its chemical behavior and biological activity.

Caption: Chemical structure of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₃Cl₄N[3]
Molecular Weight 301.04 g/mol [3]
Appearance Typically a solid
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[3]

Disambiguation from Other "TCPP" Compounds

To prevent costly and time-consuming errors in research, it is imperative to differentiate 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride from other compounds that share the "TCPP" acronym.

A User Query: 3,4,5-TCPP hydrochloride B Most Likely Compound: 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride A->B High Confidence C Common but Incorrect Interpretation: Tris(chloropropyl) phosphate (TCPP) A->C Potential for Confusion D Related but Distinct Compounds: - (3,4-Dichlorophenyl)piperazine HCl - 3,4,5-Trichlorophenol A->D Lower Confidence

Caption: Logical flow for the disambiguation of "3,4,5-TCPP hydrochloride".

4.1. Tris(chloropropyl) phosphate (TCPP)

This is a widely used flame retardant and plasticizer.[1][4] Its primary applications are in polyurethane foams, textiles, and coatings.[2][5] It is an organophosphate and has a distinctly different chemical structure from the piperidine derivative. Due to its prevalence in materials science and environmental studies, a search for "TCPP" will often yield results related to this compound.

4.2. Other Related Phenylpiperazine/Piperidine Compounds

In the context of drug development, several other chlorinated phenylpiperazine and phenylpiperidine compounds are of interest, and care must be taken to specify the exact isomer and salt form. These include:

  • (3,4-Dichlorophenyl)piperazine hydrochloride : A known impurity of some pharmaceutical compounds.[6]

  • m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) : A metabolite of several antidepressant drugs and a research chemical itself.[7]

The precise positioning of the chloro groups on the phenyl ring is critical for the pharmacological activity of these molecules.

Experimental Protocols: A Note on Application

While detailed experimental protocols are highly specific to the research question, the following provides a general framework for handling and preliminary assessment of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride in a laboratory setting.

5.1. Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials:

    • 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Protocol:

    • Tare a microcentrifuge tube on an analytical balance.

    • Carefully add the desired mass of the compound to the tube.

    • Record the exact mass.

    • Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability.

5.2. In Vitro Assay Dilution Workflow

A 10 mM Stock Solution in DMSO B Intermediate Dilution (e.g., 1 mM in assay buffer) A->B 1:10 Dilution C Serial Dilutions in Assay Buffer B->C e.g., 1:3 or 1:10 series D Addition to Assay Plate C->D

Caption: Workflow for preparing serial dilutions for in vitro experiments.

Conclusion

The accurate identification of research compounds is a cornerstone of scientific integrity. "3,4,5-TCPP hydrochloride" refers to 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride , a compound with potential applications in drug development. Researchers must be vigilant in distinguishing it from the flame retardant TCPP and other related phenylpiperidine derivatives to ensure the validity and reproducibility of their work.

References

  • Wikipedia. (2023, December 27). Tris(chloropropyl) phosphate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,4,5-Trichlorophenol Synonyms. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIS(2-CHLOROISOPROPYL) PHOSPHATE (TCPP). Retrieved from [Link]

  • PharmaCompass. (n.d.). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). Retrieved from [Link]

  • Connect Chemicals. (n.d.). Tris (1-chloro-2-isopropyl) phosphate (TCPP). Retrieved from [Link]

Sources

Solubility Profile and Salt Selection: 1-(3,4,5-Trichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profiling and salt selection strategy for 1-(3,4,5-Trichlorophenyl)piperazine (3,4,5-TCP) . Given the specific lipophilic nature of the 3,4,5-trichloro substitution pattern, this compound presents distinct solubility challenges compared to its mono- and di-substituted analogs (e.g., mCPP, 2,3-DCPP).

This technical document synthesizes physicochemical predictions, analog data, and standardized experimental protocols to guide researchers in optimizing the delivery and analysis of this compound.

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine is a piperazine derivative characterized by a highly lipophilic phenyl ring substituted with three chlorine atoms. Structurally related to the serotonin receptor agonist mCPP (1-(3-chlorophenyl)piperazine), the addition of two extra chlorine atoms significantly increases the partition coefficient (LogP) and reduces aqueous solubility.

For drug development and pharmacological research, the free base form is unsuitable for aqueous formulations due to its practical insolubility. Conversion to a salt form—typically hydrochloride (HCl) or fumarate —is strictly required to achieve reproducible bioavailability and solution stability.

Key Physicochemical Predictors
PropertyValue (Predicted/Analog)Rationale
Molecular Weight ~265.57 g/mol (Free Base)Based on formula C₁₀H₁₁Cl₃N₂
LogP (Octanol/Water) ~3.2 – 3.5 Significantly higher than mCPP (1.7) [1].
pKa (Basic N4) 8.6 – 8.9 Distal nitrogen remains basic; slight inductive reduction from Cl.
pKa (Anilinic N1) < 2.0Negligible basicity due to electron-withdrawing trichlorophenyl ring.
BCS Classification Class II Low Solubility, High Permeability.

Salt Selection Rationale

The choice of counterion is critical for 3,4,5-TCP. While the hydrochloride salt is the industry standard for piperazines, the high lipophilicity of the trichlorophenyl tail may induce the "common ion effect" in high-chloride media (e.g., saline), potentially precipitating the salt.

Recommended Salt Forms
  • Hydrochloride (HCl):

    • Pros: High crystallinity, well-defined stoichiometry (monohydrochloride), established toxicology.

    • Cons: Potential for lower solubility in gastric fluids (pH 1.2) compared to organic sulfonates if the lattice energy is too high.

  • Mesylate (Methanesulfonate):

    • Pros: Breaks crystal lattice energy effectively; often yields higher aqueous solubility for lipophilic bases.

    • Cons: Hygroscopicity risks.

  • Fumarate/Maleate:

    • Pros: "Soft" organic anions often improve solubility profiles for hydrophobic bases; 1:1 or 2:1 stoichiometry possible.

Solubility Profile Data (Analog-Grounded)

Data derived from structural analogs (mCPP, TFMPP) and QSPR modeling.

A. Solvent Solubility (at 25°C)
SolventFree Base SolubilityHCl Salt Solubility
Water (Neutral) < 0.01 mg/mL (Insoluble)5 – 10 mg/mL (Sparingly Soluble)
0.1 N HCl (pH 1.2) Soluble (Ionized)> 20 mg/mL (Soluble)
Ethanol > 30 mg/mL (Soluble)> 15 mg/mL (Soluble)
DMSO > 50 mg/mL (Very Soluble)> 50 mg/mL (Very Soluble)
Dichloromethane > 100 mg/mL (Freely Soluble)< 1 mg/mL (Insoluble)
B. pH-Dependent Solubility (The "U" Curve)

As a weak base with a pKa ~8.8, 3,4,5-TCP solubility is pH-dependent.

  • pH < 6.0: The molecule is >99% protonated. Solubility is maximal, limited only by the Ksp of the salt species.

  • pH > 7.5: Deprotonation begins. Solubility drops precipitously as the neutral free base precipitates.

  • Physiological Relevance: In PBS (pH 7.4), the HCl salt may risk precipitation if concentrations exceed ~1-2 mg/mL.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-TCP Hydrochloride

Objective: To isolate a crystalline, water-soluble salt form.

  • Dissolution: Dissolve 1.0 g of 3,4,5-TCP free base in 10 mL of anhydrous ethanol or ethyl acetate . Slight warming (40°C) may be required.

  • Acidification: Slowly add 1.1 equivalents of concentrated HCl (or 4M HCl in dioxane) dropwise with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. If not, cool to 0°C and add diethyl ether as an anti-solvent.

  • Isolation: Filter the solid under vacuum. Wash with cold ether to remove excess acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove solvent residues.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility in aqueous buffers.

  • Preparation: Add excess solid salt (approx. 20 mg) to 2 mL of media (pH 1.2, pH 6.8, pH 7.4, Water).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant with Methanol (to ensure the free base stays in solution) and analyze via HPLC-UV (254 nm).

Visualizations

Diagram 1: Salt Synthesis & Isolation Workflow

This workflow illustrates the critical path from free base to stable salt, highlighting the decision points for anti-solvent addition.

SaltSynthesis Start 3,4,5-TCP Free Base (Lipophilic Oil/Solid) Solvent Dissolve in EtOH or EtOAc Start->Solvent Acid Add 1.1 eq HCl (Dioxane/Aq) Solvent->Acid Precip Precipitation? Acid->Precip Cool Cool to 0°C Add Et2O Precip->Cool No Filter Vacuum Filtration Precip->Filter Yes Cool->Filter Dry Vacuum Dry (50°C, 12h) Filter->Dry Final Crystalline HCl Salt Dry->Final

Caption: Step-by-step synthesis workflow for converting lipophilic 3,4,5-TCP free base into a stable hydrochloride salt.

Diagram 2: Solubility Equilibrium Dynamics

This diagram visualizes the dynamic equilibrium between the solid salt and its dissolved species, emphasizing the pH-dependent precipitation risk.

SolubilityEq SolidSalt Solid Salt (TCP-H+ Cl-) Dissolved Dissolved Ions (TCP-H+  +  Cl-) SolidSalt->Dissolved Dissolution Dissolved->SolidSalt Precipitation FreeBase Precipitated Free Base (TCP Neutral) Dissolved->FreeBase OH- (Base) FreeBase->Dissolved H+ (Acid) Ksp Ksp Limit pH_High pH > pKa (8.8) (Deprotonation) pH_Low pH < pKa (Protonation)

Caption: Equilibrium dynamics showing the competition between salt dissolution and pH-induced free base precipitation.

References

  • Baumann, M. H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30(3), 550-560. Link

  • Cayman Chemical. (n.d.). "1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information." Cayman Chemical Product Database. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine." PubChem. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). "Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)." SWGDRUG Monographs. Link

  • Jaskowska, J., et al. (2019). "Microwave-Assisted Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride." Molecules, 24(8), 1609.[1] Link

Sources

Literature review on polychlorinated phenylpiperazine ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacology and Structural Dynamics of Polychlorinated Phenylpiperazine Ligands

Executive Summary

Polychlorinated phenylpiperazines are a highly versatile class of pharmacophores that serve as the structural backbone for numerous central nervous system (CNS) therapeutics, including atypical antipsychotics and antidepressants[1][2]. By systematically altering the substitution pattern of chlorine atoms on the phenyl ring, medicinal chemists can finely tune the ligand's affinity, selectivity, and intrinsic efficacy across a broad spectrum of aminergic G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3) systems[3][4]. This whitepaper explores the structure-activity relationships (SAR), pharmacological profiles, and the rigorous experimental methodologies required to characterize these ligands.

Structural Chemistry & Structure-Activity Relationships (SAR)

The arylpiperazine scaffold consists of a central basic piperazine ring linked to an N-aryl group. The pharmacological behavior of these ligands is dictated by the precise spatial arrangement and electronic properties of the substituents on the phenyl ring[2].

The Causality of Chlorination

The introduction of chlorine atoms onto the phenyl ring is not merely a steric modification; it fundamentally alters the ligand-receptor interaction landscape through three primary mechanisms:

  • Modulation of Basicity: The piperazine nitrogen (N4) is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (D3.32) in transmembrane domain 3 of aminergic GPCRs[5]. The electron-withdrawing inductive effect of ortho- or meta-chlorine atoms subtly modulates the basicity of the adjacent N1 nitrogen, tuning the conformational flexibility of the piperazine chair.

  • Halogen Bonding: Chlorine atoms can act as halogen bond donors. For instance, in 5-HT and D3 receptors, specific chlorine positions (e.g., the 3-position in meta-chlorophenylpiperazine) engage in highly directional halogen bonding with the carbonyl oxygen of specific residues (e.g., P4.60 or S5.42), stabilizing the ligand-receptor complex[5][6].

  • 
     Stacking Optimization:  The polychlorinated phenyl ring engages in robust 
    
    
    
    stacking interactions with Phenylalanine residues (e.g., F6.51 and F6.52) within the hydrophobic binding pocket[5]. The electronegativity of chlorine alters the quadrupole moment of the phenyl ring, strengthening these
    
    
    interactions compared to unsubstituted variants.

Pharmacological Profiles: Serotonergic vs. Dopaminergic Targets

The positional isomerism of the chlorine atoms dictates whether the ligand will preferentially target the serotonergic or dopaminergic system.

  • Monochlorinated Ligands (mCPP): meta-Chlorophenylpiperazine (mCPP) is a major active metabolite of the antidepressants trazodone and nefazodone[1][7]. It exhibits a broad serotonergic profile, acting as a partial agonist at 5-HT1A and a potent agonist at 5-HT2C receptors, while functioning as an antagonist at 5-HT2B and 5-HT3 receptors[1][7]. Its strong 5-HT2C agonism is primarily responsible for its anorectic and anxiogenic effects[1].

  • Dichlorinated Ligands (2,3-DCPP vs. 3,4-DCPP): The shift to a polychlorinated system drastically alters target selectivity. 2,3-Dichlorophenylpiperazine (2,3-DCPP), a critical metabolite and synthetic precursor of the atypical antipsychotic aripiprazole, acts as a high-affinity partial agonist at dopamine D2 and D3 receptors[3][8][9]. This partial agonism is vital for "dopamine stabilization"—reducing hyperdopaminergia in the mesolimbic pathway while boosting hypodopaminergia in the mesocortical pathway[2][9]. Conversely, the positional isomer 3,4-DCPP loses this dopaminergic affinity, acting instead as a serotonin releaser and a weak

    
    1-adrenergic receptor blocker[3][8].
    
Quantitative Binding Data

The following table summarizes the comparative binding affinities (


) of key chlorinated phenylpiperazine ligands, illustrating the drastic shifts in selectivity based on chlorination patterns.
LigandPrimary Target System5-HT2C (

, nM)
5-HT1A (

, nM)
D2 (

, nM)
D3 (

, nM)
mCPP Serotonergic3.4Moderate> 1000> 1000
2,3-DCPP DopaminergicWeakModerateHigh AffinityHigh Affinity
Aripiprazole *Mixed (D2/5-HT)ModeratePartial Agonist0.74High Affinity
3,4-DCPP Serotonin ReleaserLowLowLowLow

*Note: Aripiprazole utilizes the 2,3-DCPP pharmacophore linked to a quinolinone moiety, demonstrating how the DCPP scaffold drives D2/D3 affinity[2].

Mechanistic Visualization

G LIG 2,3-DCPP Ligand (Partial Agonist) REC D2/D3 Receptor (GPCR) LIG->REC Binds D3.32 & F6.51/F6.52 GPROT Gi/o Protein Complex REC->GPROT Conformational Change AC Adenylyl Cyclase (Inhibited) GPROT->AC Alpha-i Subunit Inhibition CAMP Decreased cAMP Accumulation AC->CAMP Catalytic Suppression PKA Reduced PKA Activation CAMP->PKA Downstream Signaling

Simplified Gi/o signaling pathway modulated by 2,3-DCPP at D2/D3 receptors.

Experimental Methodologies

To ensure scientific integrity, the characterization of these ligands requires self-validating assay systems. Below are the standard protocols for determining both binding affinity and functional efficacy.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant (


) of a ligand. The causality behind using competition rather than direct saturation binding is that it allows for the high-throughput screening of multiple unlabelled DCPP derivatives against a single, well-characterized radioligand (e.g.,[3H]-Spiperone for D2/D3)[10].
  • Membrane Preparation: Harvest HEK-293 or CHO cells stably expressing the target receptor (e.g., human D3). Homogenize in ice-cold Tris-HCl buffer to preserve receptor conformation, then centrifuge to isolate the membrane fraction[4].

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (at or near its

    
    ), and varying concentrations of the unlabelled test ligand (e.g., 2,3-DCPP)[4][11].
    
  • Non-Specific Binding (Validation Step): Include control wells containing an excess of a known high-affinity competitor (e.g., 10

    
    M Haloperidol) to saturate all specific receptor sites. This self-validates the assay by allowing the subtraction of background (non-receptor) binding.
    
  • Equilibration & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in polyethylenimine (to reduce non-specific binding to the filter)[4].

  • Quantification: Wash the filters with ice-cold buffer to trap the receptor-ligand complexes. Measure retained radioactivity using a liquid scintillation counter[4].

  • Data Analysis: Plot the displacement curve to find the

    
    . Convert this to the absolute affinity constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    [3][4].

Workflow M Membrane Preparation I Ligand Incubation M->I Add Radioligand + Test Cmpd F Rapid Filtration I->F Equilibrium Reached W Washing Steps F->W Isolate Bound Complexes C Scintillation Counting W->C Remove Free Radioligand D Cheng-Prusoff Analysis C->D IC50 to Ki Conversion

Step-by-step workflow for competitive radioligand binding assays.

Protocol 2:[35S]GTP S Functional Binding Assay

While radioligand binding proves a compound attaches to a receptor, it cannot distinguish between an agonist, partial agonist, or antagonist. The [35S]GTP


S assay solves this by measuring the immediate consequence of receptor activation: the exchange of GDP for GTP on the G

subunit[10][12][13].
  • Causality of Reagent Choice: We use [35S]GTP

    
    S, a radiolabeled, non-hydrolyzable analog of GTP. Because the G-protein cannot hydrolyze this analog back to GDP, the activated G-proteins accumulate, trapping the signal and allowing for highly sensitive quantification of intrinsic efficacy without the signal amplification bias seen in downstream cAMP assays[12].
    
  • Procedure: Incubate cell membranes with the test ligand, GDP (to reduce basal G-protein activation), and [35S]GTP

    
    S. After equilibrium, filter and count the radioactivity. A partial agonist like mCPP at the 5-HT1A receptor will show a sub-maximal increase in[35S]GTP
    
    
    
    S binding compared to a full agonist like serotonin[12][13].

Conclusion

The polychlorinated phenylpiperazine scaffold is a masterclass in rational drug design. By understanding the causality behind the placement of chlorine atoms—leveraging halogen bonding,


 stacking, and basicity modulation—researchers can predictably shift a ligand's profile from a serotonergic anorectic agent (mCPP) to a dopaminergic antipsychotic stabilizer (2,3-DCPP). Rigorous validation through standardized binding and functional assays remains paramount in translating these structural nuances into viable clinical therapeutics.

References

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The


-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a foundational structural element in numerous central nervous system (CNS) therapeutics, including atypical antipsychotics and antidepressants (e.g., aripiprazole, trazodone). The synthesis of 1-(3,4,5-trichlorophenyl)piperazine hydrochloride from 3,4,5-trichloroaniline represents a critical synthetic pathway for integrating a highly lipophilic, electron-deficient aryl group onto a piperazine scaffold [1].

This application note details a robust, self-validating protocol for this transformation, utilizing bis(2-chloroethyl)amine hydrochloride as the cyclizing agent.

Mechanistic Insights and Reaction Causality

The formation of the piperazine ring proceeds via a double aliphatic nucleophilic substitution (


) reaction. The primary amine of 3,4,5-trichloroaniline attacks the electrophilic carbon atoms of the 2-chloroethyl groups of bis(2-chloroethyl)amine [1].

Expertise & Causality in Experimental Design:

  • Reagent Selection (The Hydrochloride Salt): Bis(2-chloroethyl)amine is a nitrogen mustard analogue. In its free base form, it is highly reactive and prone to rapid intra- and intermolecular alkylation, forming unstable aziridinium intermediates and complex polymers. Utilizing the hydrochloride salt stabilizes the reagent, preventing premature degradation until it is heated in the presence of the aniline nucleophile [2]. Furthermore, this ensures the final product precipitates directly as the stable hydrochloride salt.

  • Electronic Effects of the Substrate: The 3,4,5-trichloro substitution pattern exerts a profound electron-withdrawing inductive effect on the aromatic ring, significantly reducing the nucleophilicity of the aniline nitrogen. Consequently, this reaction requires elevated thermal energy to overcome the high activation barrier of the

    
     displacement.
    
  • Solvent Dynamics: A high-boiling solvent such as diethylene glycol monomethyl ether (boiling point ~194 °C) is critical. It allows the reaction to be maintained at 150 °C without pressurization, providing sufficient thermal energy for the deactivated aniline to react while maintaining the solubility of the ionic hydrochloride intermediates [3].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to drive the cyclization of electron-deficient anilines.

ParameterValue / SpecificationMechanistic Rationale
Reagent Stoichiometry 1.0 eq Aniline : 1.2 eq Alkylating AgentA slight excess of bis(2-chloroethyl)amine·HCl compensates for minor thermal degradation over extended heating periods.
Solvent System Diethylene glycol monomethyl etherHigh boiling point enables optimal reaction temperatures; polarity supports the stabilization of the transition state.
Reaction Temperature 150 °CEssential to drive the double

displacement for the highly deactivated 3,4,5-trichloroaniline.
Reaction Time 24–36 hoursExtended duration is required due to the low nucleophilicity of the substrate. Monitored via LC-MS.
Expected Yield 55% – 65%Yields are typically moderate for highly halogenated anilines due to competing side reactions at high temperatures.

Experimental Protocol

Safety Declaration: Bis(2-chloroethyl)amine hydrochloride is a potent alkylating agent. All procedures must be conducted in a certified, high-velocity fume hood by trained professionals utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection.

Step 1: Reaction Assembly

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (argon/nitrogen) inlet.

  • Charge the flask with 3,4,5-trichloroaniline (10.0 mmol, 1.96 g) and bis(2-chloroethyl)amine hydrochloride (12.0 mmol, 2.14 g) [1].

  • Add 15 mL of anhydrous diethylene glycol monomethyl ether to the flask.

Step 2: Thermal Cyclization 4. Submerge the reaction flask in a pre-heated oil bath or heating mantle. Elevate the temperature to 150 °C while maintaining vigorous stirring. 5. Maintain the reaction under an inert atmosphere for 24 hours. The mixture will transition into a dark, homogeneous solution as the reaction progresses.

Step 3: In-Process Monitoring (Self-Validation) 6. After 24 hours, extract a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is deemed complete when the signal for the starting 3,4,5-trichloroaniline is consumed, and the mass corresponding to 1-(3,4,5-trichlorophenyl)piperazine (


) dominates the chromatogram.

Step 4: Quenching and Isolation 7. Remove the flask from the heat source and allow it to cool to approximately 60 °C. 8. While still warm, slowly add 30 mL of acetone (anti-solvent) to the vigorously stirring mixture. 9. Cool the mixture to 0 °C in an ice bath for 2 hours. The product, 1-(3,4,5-trichlorophenyl)piperazine hydrochloride, will precipitate as a crystalline solid [1].

Step 5: Purification 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with cold acetone (


 mL) to remove residual solvent and unreacted aniline.
12. Recrystallize the crude solid from a minimal volume of boiling ethanol/water (9:1 v/v) to yield the pure hydrochloride salt. Dry under high vacuum at 50 °C for 12 hours.

Experimental Workflow Visualization

PiperazineSynthesis A 1. Reagent Assembly 3,4,5-Trichloroaniline + Bis(2-chloroethyl)amine HCl B 2. Thermal Cyclization 150°C in Diglyme (24-36 hours) A->B C 3. LC-MS Validation Confirm Aniline Consumption B->C D 4. Precipitation Cool to 60°C & Add Acetone C->D E 5. Isolation & Purification Filtration & EtOH Recrystallization D->E

Experimental workflow for the synthesis and isolation of 1-(3,4,5-trichlorophenyl)piperazine HCl.

References

  • Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(46), 7921-7922.[Link]

Application Note: Standardized Protocol for the Dissolution of 1-(3,4,5-Trichlorophenyl)piperazine HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride is a specialized chemical building block and pharmacological probe often utilized in receptor ligand development. While the hydrochloride (HCl) salt form is engineered to enhance aqueous solubility compared to its free base, preparing highly concentrated stock solutions for in vitro screening necessitates the use of Dimethyl Sulfoxide (DMSO). This application note details a rigorously validated protocol for solvating this compound, addressing the thermodynamic and kinetic challenges associated with handling lipophilic piperazine salts in aprotic solvents.

Physicochemical Profiling & Solvation Thermodynamics

As a Senior Application Scientist, it is critical to understand why specific solvation strategies are employed rather than simply following a checklist. The dissolution of an HCl salt in DMSO presents unique physicochemical challenges:

  • Lattice Energy vs. Solvation: DMSO is a polar aprotic solvent with a high dielectric constant, making it excellent for disrupting the ionic lattice energy of the HCl salt. However, the bulky, lipophilic 3,4,5-trichlorophenyl moiety resists solvation if the solvent's hydrogen-bonding network is compromised.

  • The Hygroscopicity Threat: DMSO is strongly hygroscopic. When it absorbs atmospheric water, its hydrogen-bonding network becomes highly structured. This structural shift drastically reduces the solubility of lipophilic compounds, leading to supersaturation and spontaneous precipitation[1]. For a hydrochloride salt, the introduction of water into the aprotic DMSO environment alters ionic interactions, further reducing solubility[1].

  • Acoustic Cavitation over Thermal Energy: To accelerate dissolution, acoustic cavitation (sonication) is preferred over bulk heating. Sonication provides localized energy to physically break down the crystalline lattice without risking thermal degradation or solvent oxidation[2].

Quantitative Solvation Parameters

The following table summarizes the precise quantitative data required to prepare standardized stock solutions.

ParameterSpecification
Compound Name 1-(3,4,5-Trichlorophenyl)piperazine HCl
Molecular Weight (Free Base) 265.57 g/mol
Molecular Weight (HCl Salt) ~302.03 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM
Mass Required (per 1 mL DMSO) 3.02 mg
Storage (Solid Powder) -20°C (Desiccated)
Storage (DMSO Stock Solution) -80°C (Single-use aliquots)

Standard Operating Procedure (SOP): Solvation & Storage

This protocol is designed as a self-validating system to ensure maximum compound integrity and assay reproducibility.

Phase 1: Preparation and Precision Weighing

  • Thermal Equilibration: Remove the vial containing the solid 1-(3,4,5-Trichlorophenyl)piperazine HCl from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the hygroscopic powder to ambient humidity, which will introduce water into your future stock solution and cause precipitation[1].

  • Weighing: Using a calibrated analytical balance, accurately weigh 3.02 mg of the compound into a sterile, low-bind microcentrifuge tube.

Phase 2: Solvation and Acoustic Disruption 3. Anhydrous Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO to the tube. Causality: Always use a fresh or properly sealed bottle of anhydrous DMSO to prevent water-induced structuring of the solvent network[1]. 4. Mechanical Mixing: Cap the tube tightly and vortex vigorously for 30–60 seconds. Avoid introducing excessive air bubbles[2]. 5. Acoustic Cavitation: If the solution remains cloudy or particulate matter is visible, transfer the tube to a room-temperature ultrasonic water bath. Sonicate for 5–10 minutes[2]. 6. Thermal Rescue (Optional): If precipitation persists, gentle warming in a water bath (maximum 37°C) can be applied. Do not exceed 40°C[2].

Phase 3: Cryogenic Aliquotting 7. Aliquotting: Once a clear, homogenous solution is achieved, immediately divide the 10 mM stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed tubes[2]. 8. Storage: Store the aliquots at -80°C. Causality: Aliquotting prevents repeated freeze-thaw cycles. Freezing and thawing in the presence of trace water promotes compound precipitation from the DMSO matrix[1].

Aqueous Assay Integration & The Parachute Effect

When introducing the DMSO stock into an aqueous biological assay (e.g., cell culture media or PBS), researchers often encounter the "crashing out" phenomenon.

To mitigate this, employ a stepwise dilution strategy to maintain a kinetic "parachute effect" [3]. The parachute effect allows the HCl salt to remain in a metastable, supersaturated solution state for a prolonged period, inhibiting immediate crystallization[3].

  • Thaw a single aliquot at room temperature and vortex briefly.

  • Add the DMSO stock dropwise to the aqueous assay buffer while vortexing or stirring rapidly.

  • Critical Threshold: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity and assay interference[2]. Always include a vehicle control containing the exact final concentration of DMSO used in the test wells[2].

Process Visualization

PiperazineProtocol N1 Equilibrate Solid to Room Temp N2 Weigh Compound (e.g., 3.02 mg for 10 mM) N1->N2 N3 Add Anhydrous DMSO (Prevent Moisture) N2->N3 N4 Vortex & Sonicate (Acoustic Cavitation) N3->N4 N5 Clear Solution? N4->N5 N6 Gentle Warming (< 37°C) N5->N6 No N7 Create Single-Use Aliquots (Avoid Freeze-Thaw) N5->N7 Yes N6->N4 N8 Store at -80°C N7->N8 N9 Stepwise Aqueous Dilution (Maintain Parachute Effect) N8->N9 Thaw for Assay

Workflow for dissolution, storage, and dilution of 1-(3,4,5-Trichlorophenyl)piperazine HCl.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega URL:[Link]

Sources

Application Note: 1-(3,4,5-Trichlorophenyl)piperazine as a High-Affinity 5-HT Receptor Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Application: GPCR Structural Biology, Radioligand Binding Assays, and Neuropharmacological Screening

Executive Summary

The serotonin (5-HT) receptor family represents one of the most complex and pharmacologically significant classes of G protein-coupled receptors (GPCRs). Mapping the orthosteric binding pockets of these receptors—particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes—requires highly specific chemical probes. 1-(3,4,5-Trichlorophenyl)piperazine (TCPP) has emerged as a structurally rigid, highly lipophilic arylpiperazine derivative that serves as a powerful tool for probing the hydrophobic sub-pockets of 5-HT receptors [1].

This application note details the mechanistic rationale for utilizing TCPP in pharmacological assays, provides field-tested, self-validating protocols for radioligand and functional assays, and establishes a framework for interpreting competitive binding data.

Pharmacological Principles & Mechanistic Insights

The Arylpiperazine Pharmacophore and the 3,4,5-Trichloro Advantage

Phenylpiperazines (such as mCPP and TFMPP) are classic scaffolds in serotonergic drug design. The basic piperazine nitrogen (N4) is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp³·³² in 5-HT₁A) in the transmembrane domain 3 (TM3) of the receptor [2].

The substitution pattern on the phenyl ring dictates receptor subtype selectivity and affinity. The 3,4,5-trichloro substitution ("three stripes" arrangement, historically recognized in US Patent 4,139,621 [1]) provides three distinct advantages:

  • Enhanced Lipophilicity: The dense halogenation drives the phenyl ring deep into the hydrophobic pocket formed by TM5 and TM6, displacing high-energy water molecules.

  • Halogen Bonding: The equatorial chlorine atoms can engage in multipolar halogen bonding with aromatic residues (like Phenylalanine and Tryptophan) lining the binding site, significantly lowering the off-rate (

    
    ) [3].
    
  • Steric Bulk: The 3,4,5-trisubstitution perfectly occupies the spatial volume of the 5-HT₂A and 5-HT₁A orthosteric clefts, preventing the binding of bulkier off-target ligands and increasing selectivity over dopaminergic (D₂/D₃) receptors [4].

Receptor Activation Pathway

When TCPP binds to the 5-HT₁A receptor, it stabilizes a conformational state that promotes the coupling of inhibitory G-proteins (Gαi/o). This inhibits adenylate cyclase, reducing intracellular cAMP levels.

G A TCPP Probe B 5-HT1A Receptor A->B Binds TM3/TM5/TM6 C Gαi/o Protein B->C Promotes Coupling D Adenylate Cyclase C->D Inhibits E cAMP Levels ↓ D->E Reduces

Figure 1: Mechanistic pathway of 5-HT₁A receptor activation by the TCPP probe.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls (Total Binding vs. Non-Specific Binding) to guarantee that the observed signals are exclusively mediated by the target receptor.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (


) of TCPP at 5-HT₁A receptors using the tritiated agonist[³H]-8-OH-DPAT.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl₂, 10 µM Pargyline (MAO inhibitor), and 0.1% Ascorbic Acid (prevents ligand oxidation).

  • Radioligand: [³H]-8-OH-DPAT (Specific activity ~135 Ci/mmol) at a final concentration of 1 nM.

  • Non-Specific Binding (NSB) Control: 10 µM unlabeled Serotonin (5-HT) or WAY-100635.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT₁A receptors in ice-cold Assay Buffer. Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Compound Dilution: Prepare a 10-point serial dilution of TCPP ranging from

    
     M to 
    
    
    
    M in DMSO (final assay DMSO concentration ≤ 1%).
  • Incubation: In a 96-well plate, combine 50 µL of TCPP dilution, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane suspension.

    • Causality Note: Incubation must proceed at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium without degrading the receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic TCPP probe.

  • Washing & Detection: Wash filters 3× with ice-cold 50 mM Tris-HCl. Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter.

Protocol B: [³⁵S]GTPγS Functional Binding Assay

To determine whether TCPP acts as an agonist, partial agonist, or antagonist, functional coupling must be measured.

  • Assay Setup: Incubate 5-HT₁A membranes (20 µ g/well ) in buffer containing 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, and 10 µM GDP .

    • Causality Note: Excess GDP is critical. It forces the G-protein into an inactive state, ensuring that the binding of [³⁵S]GTPγS is strictly dependent on receptor activation by the TCPP probe.

  • Reaction: Add TCPP (various concentrations) and 0.1 nM [³⁵S]GTPγS. Incubate for 30 mins at 30°C.

  • Termination: Filter through GF/B filters, wash, and count radioactivity. Calculate the

    
     (efficacy) relative to a full agonist (e.g., 5-HT).
    

Workflow N1 1. Membrane Preparation (CHO-K1 cells, 10-20 µg/well) N2 2. Ligand Incubation (TCPP +[³H]-Radioligand, 60 min, 25°C) N1->N2 N3 3. Rapid Filtration (PEI-treated GF/B filters) N2->N3 N4 4. Scintillation Counting (Measure CPM) N3->N4 N5 5. Non-Linear Regression (Calculate IC50 and Ki) N4->N5

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.

Data Presentation & Interpretation

Data obtained from the scintillation counter (CPM) should be converted to specific binding percentages. Use the Cheng-Prusoff equation to convert


 values to 

(inhibition constant):

Comparative Binding Profile (Representative Data)

To validate the assay, TCPP's performance should be benchmarked against standard serotonergic probes. The robust halogenation of TCPP typically yields sub-nanomolar to low-nanomolar affinity at 5-HT₁A/₂A receptors, outperforming mono-substituted analogs like mCPP [5].

CompoundTarget Receptor

(nM)
Functional ActivityReference Standard
TCPP 5-HT₁A1.5 - 4.2Partial AgonistTest Probe
TCPP 5-HT₂A8.0 - 15.5Antagonist / PartialTest Probe
mCPP 5-HT₂C~ 25.0AgonistInternal Control
WAY-100635 5-HT₁A0.2 - 0.5Silent AntagonistAssay Validation Control
Ketanserin 5-HT₂A1.0 - 2.5AntagonistAssay Validation Control

Note: Variance in


 depends on cell line expression levels and radioligand specific activity. Always run WAY-100635 or Ketanserin as internal validation controls.

References

  • Wikipedia Contributors. (2024). 2,3-Dichlorophenylpiperazine. Wikipedia, The Free Encyclopedia. (Discusses the 3,4,5-Trichlorophenylpiperazine "3 stripes" arrangement and US Patent 4,139,621). Available at:[Link]

  • López-Rodríguez, M. L., et al. (1996). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. Journal of Medicinal Chemistry, 39(22), 4439-4450. Available at:[Link]

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences. Available at:[Link]

  • Bjoerk, A. K. K., et al. (1990). Novel 1-piperazinecarboxamide derivatives. US Patent 4,935,419 (Cites US Patent 4,139,621 for trichlorophenylpiperazine derivatives). PubChem / Google Patents.
  • Docta Complutense / UCM. (2010). Development of Fluorescent Ligands for the Human 5-HT1A Receptor. Universidad Complutense de Madrid. Available at: [Link](Note: URL derived from UCM repository indexing of ACS Chem Biol. 2010 publications).

Synthesis of piperazine-based antidepressant intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Piperazine-Based Antidepressant Intermediates

Abstract

The


-arylpiperazine scaffold is a privileged pharmacophore in neuropsychiatry, serving as the core structural motif for major antidepressants and antipsychotics, including Vortioxetine , Aripiprazole , Trazodone , and Vilazodone . This guide provides high-fidelity protocols for synthesizing these critical intermediates. Unlike standard textbook recipes, this document focuses on the process chemistry decisions—specifically the choice between metal-catalyzed coupling and nucleophilic aromatic substitution (

)—and the critical isolation techniques required to handle these hygroscopic, basic amines.

Part 1: Strategic Route Selection

The synthesis of 1-arylpiperazines is rarely "one size fits all." The electronic nature of the aromatic ring dictates the synthetic strategy.

Decision Matrix: The "Make vs. Buy" of Methodology
  • Use Buchwald-Hartwig (Pd-Catalyzed) when the aryl ring is unactivated (electron-neutral or electron-rich) or sterically hindered (e.g., ortho-substituted). This is the modern standard for high-value intermediates like the Vortioxetine core.

  • Use

    
     (Nucleophilic Aromatic Substitution)  when the aryl ring is electron-deficient (e.g., 2-chloropyridine, ortho-fluoronitrobenzene). This is "greener" (no heavy metals) but limited in scope.
    
  • Use Cyclization (Bis-alkylation) only for commodity chemicals (e.g., simple phenylpiperazine). Warning: This route utilizes bis(2-chloroethyl)amine (nitrogen mustard analogs) and is generally avoided in modern discovery labs due to safety concerns.

RouteSelection Start Target: 1-Arylpiperazine CheckRing Analyze Aryl Ring Electronics Start->CheckRing ElectronPoor Electron Deficient (e.g., Pyridine, Nitro-benzene) CheckRing->ElectronPoor High Electrophilicity ElectronRich Electron Neutral/Rich (e.g., Bromobenzene, Anisole) CheckRing->ElectronRich Low Electrophilicity MethodSNAr Protocol A: SNAr (No Catalyst, Heat, Base) ElectronPoor->MethodSNAr MethodPd Protocol B: Buchwald-Hartwig (Pd(dba)2 + BINAP) ElectronRich->MethodPd Safety Safety Check: Avoid Nitrogen Mustards MethodSNAr->Safety

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on aryl ring electronics.

Part 2: Protocol A - Buchwald-Hartwig Amination (The Standard)

This protocol is optimized for the synthesis of 1-(2-bromophenyl)piperazine , a key intermediate for Vortioxetine . The challenge here is preventing the formation of the bis-arylated byproduct (


-diarylpiperazine).

Mechanism & Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. We utilize a bidentate ligand (rac-BINAP ) to stabilize the palladium center and prevent catalyst poisoning by the secondary amine.

  • Critical Control Point: We use 4.0 equivalents of piperazine . The large excess statistically ensures that the oxidative addition complex (Ar-Pd-L) encounters free piperazine rather than the mono-arylated product.

Materials
ReagentEquiv.Role
1-Bromo-2-iodobenzene1.0Electrophile (Iodine reacts selectively)
Piperazine (Anhydrous)4.0Nucleophile (Excess prevents dimer)
Pd(dba)₂0.01 (1 mol%)Catalyst Precursor
rac-BINAP0.02 (2 mol%)Ligand
NaOtBu1.4Base
Toluene[0.2 M]Solvent (Degassed)
Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox or under strict Ar flow, charge a reaction flask with Pd(dba)₂ and rac-BINAP. Add anhydrous toluene (20% of total volume) and stir at RT for 15 min. Observation: Solution turns from dark purple/black to orange-red, indicating active catalyst formation.

  • Reagent Loading: Add the solid piperazine and NaOtBu to the flask.

  • Substrate Addition: Dissolve 1-bromo-2-iodobenzene in the remaining toluene and add via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The iodine atom reacts exclusively under these conditions; the bromine remains for the next step (thioether formation in Vortioxetine synthesis).

  • Quench & Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.[1]

  • Purification (Crucial):

    • Wash the organic filtrate with water (3x) .

    • Why? The excess piperazine (3 equiv) is highly water-soluble and will partition into the aqueous phase. The lipophilic product remains in the organic phase.

    • Dry organics over MgSO₄ and concentrate.[2]

Part 3: Protocol B - Nucleophilic Aromatic Substitution ( )

This protocol is ideal for heteroaryl targets, such as 1-(2-pyridyl)piperazine or 1-(3-trifluoromethyl-4-chlorophenyl)piperazine .

Mechanism & Insight: This reaction relies on the addition-elimination mechanism. No metal catalyst is required. The rate-determining step is the attack of the amine on the ring; therefore, polar aprotic solvents (DMSO, DMF, NMP) are used to stabilize the Meisenheimer complex intermediate.

Step-by-Step Methodology
  • Setup: Charge a flask with 2-chloropyridine (1.0 equiv) and Piperazine (3.0 equiv).

  • Solvent: Add DMSO (3 mL/mmol). Green Alternative: NMP or sulfolane can be used, but DMSO often provides faster rates.

  • Base: Add K₂CO₃ (2.0 equiv).

    • Note: While piperazine itself is basic, the inorganic base neutralizes the HCl generated, preventing the piperazine from becoming protonated (and non-nucleophilic).

  • Reaction: Heat to 100–120°C for 12 hours.

  • Workup: Pour the reaction mixture into crushed ice/water.

    • Outcome: If the product is solid, it will precipitate. If oil, extract with DCM.

    • Purification: Back-extraction of the DCM layer with water is essential to remove DMSO.

Part 4: Protocol C - Side-Chain Attachment ( -Alkylation)

Many antidepressants (e.g., Aripiprazole , Trazodone ) feature a "tail" attached to the N4 position. This is typically a chloropropyl or chlorobutyl linker.

Target: 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (Trazodone intermediate).

Methodology (Finkelstein-Assisted Alkylation)
  • Reagents: Mix 1-(3-chlorophenyl)piperazine (1.0 equiv) with 1-bromo-3-chloropropane (1.2 equiv).

    • Why Bromo-Chloro? Bromine is a better leaving group than chlorine. The amine will selectively displace the bromide, leaving the chloride intact for the next coupling step.

  • Catalyst: Add KI (0.1 equiv) .

    • Mechanism:[3][4][5][6] KI generates the in situ alkyl iodide, which is more reactive than the bromide (Finkelstein reaction).

  • Base/Solvent: K₂CO₃ in Acetonitrile (MeCN) or Acetone . Reflux for 6–8 hours.

  • Isolation: Filter inorganic salts. Concentrate filtrate.[2]

Part 5: Critical Process Parameter - Salt Formation

Free base piperazines are often oils that oxidize in air (turning brown). Converting them to Hydrochloride (HCl) salts is the industry standard for stability and purification.

The "Anti-Solvent" Precipitation Protocol:

  • Dissolve the crude free base oil in a minimum amount of Isopropanol (IPA) or Ethanol .

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or concentrated aqueous HCl (dropwise).

    • Stoichiometry: Add exactly 1.0 equiv for monohydrochloride or excess for dihydrochloride.

  • If precipitate does not form immediately, add Diethyl Ether or Acetone (Anti-solvent) until the solution turns cloudy.

  • Stir at 0°C for 1 hour. Filter the white solid.

    • Validation: Check melting point.[5] Piperazine salts have sharp, high melting points (>200°C), whereas free bases are low-melting.

WorkupFlow Crude Crude Reaction Mixture (Toluene/DMSO) Extract Aq. Extraction (Remove excess Piperazine) Crude->Extract Water Wash FreeBase Isolated Free Base (Often Oily/Unstable) Extract->FreeBase Dry & Conc. SaltForm Salt Formation (IPA + HCl) FreeBase->SaltForm Dissolve & Acidify Final Final Product (Stable HCl Salt) SaltForm->Final Filter & Dry

Figure 2: Purification workflow converting crude reaction mixtures to stable pharmaceutical salts.

References

  • Buchwald-Hartwig Amination of Piperazines (General)

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazines." Journal of the American Chemical Society.
    • (Context: While Cu is mentioned, this paper establishes the groundwork for metal-catalyzed piperazine coupling).

  • Vortioxetine Synthesis (Process Chemistry)

    • Bang-Andersen, B., et al. (2011).[7][8][9] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry.

  • Green Chemistry Approaches

    • Deng, X., et al. (2018). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Molecules.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

Sources

Advanced Recrystallization Techniques for Phenylpiperazine Hydrochloride Salts: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1-Phenylpiperazine and its derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of psychoactive drugs, antidepressants, and antipsychotics due to their potent modulation of serotonin and dopamine receptors[1]. While the free base of 1-phenylpiperazine exists as a pale yellow liquid or low-melting solid that is prone to oxidative degradation, conversion to its hydrochloride salt (C10H14N2 · HCl) yields a highly stable, crystalline solid with a melting point of 247–250 °C[1][2].

The formation of the hydrochloride salt not only improves the compound's aqueous solubility—a prerequisite for biological assays and formulation—but also provides a thermodynamic pathway for rigorous purification[3]. During the industrial synthesis of phenylpiperazine (typically via the nucleophilic substitution of aniline with bis(2-chloroethyl)amine hydrochloride), bis-substituted byproducts and unreacted starting materials are generated[1][4]. Recrystallization of the crude hydrochloride salt exploits the differential solubility of these impurities, offering a self-validating purification system that ensures >99% purity required for pharmaceutical applications[2].

Physicochemical Profiling & Solvent Selection

The success of amine hydrochloride recrystallization is fundamentally dictated by the dielectric constant and hydrogen-bonding capacity of the solvent system[5]. Because phenylpiperazine hydrochloride is an ionic salt with a lipophilic phenyl ring, it exhibits unique solubility characteristics. It is highly soluble in highly polar solvents (water), moderately soluble in protic organic solvents (alcohols), and completely insoluble in non-polar or aprotic anti-solvents (ethers, alkanes).

To design an effective recrystallization protocol, we must select a solvent system that provides a steep solubility curve (high solubility at the boiling point, low solubility at room temperature or below).

Table 1: Solubility Profile of 1-Phenylpiperazine HCl for Recrystallization
Solvent SystemPolarity (Relative)Solubility (20 °C)Solubility (Boiling)Role in Recrystallization
Water Very HighVery HighVery HighUnsuitable (Causes massive yield loss)
Methanol HighHighVery HighGood for highly impure batches; requires anti-solvent
Ethanol Moderate-HighModerateHighPrimary Solvent (Standard choice)
Isopropanol (IPA) ModerateLowModerate-HighPrimary Solvent (Ideal for cooling crystallization)
Diethyl Ether LowInsolubleInsolubleAnti-Solvent (Precipitant)
Ethyl Acetate Low-ModerateInsolubleInsolubleAnti-Solvent (Precipitant)

Causality Insight: Isopropanol (IPA) is often the superior choice for single-solvent cooling crystallization. Its lower dielectric constant compared to ethanol means the salt is less soluble at room temperature, maximizing the recovery yield without the need to introduce an anti-solvent[5]. Conversely, for highly contaminated batches, an Ethanol/Diethyl Ether (solvent/anti-solvent) system is preferred, as the impurities remain dissolved in the ethanol while the sudden drop in solvent polarity forces the pure salt to precipitate.

Mechanistic Workflow Visualization

The following diagram illustrates the thermodynamic workflow of the recrystallization process. The critical step is the controlled transition from a supersaturated solution to primary nucleation.

RecrystallizationWorkflow Crude Crude Phenylpiperazine HCl (Contains byproducts) Dissolution Dissolution (Hot Isopropanol/Ethanol) Crude->Dissolution HotFiltration Hot Filtration (Removes insoluble matter) Dissolution->HotFiltration Supersaturation Supersaturation (Cooling or Anti-solvent) HotFiltration->Supersaturation Nucleation Primary Nucleation & Crystal Growth Supersaturation->Nucleation Controlled Kinetics Filtration Vacuum Filtration & Cold Wash Nucleation->Filtration Drying Vacuum Drying (Removes residual solvent) Filtration->Drying Pure Pure Phenylpiperazine HCl (>99% Purity) Drying->Pure

Caption: Thermodynamic workflow for the recrystallization of phenylpiperazine hydrochloride.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

This protocol relies on the steep temperature-dependent solubility curve of phenylpiperazine HCl in isopropanol. It is best suited for batches with moderate purity (>85%).

Step-by-Step Methodology:

  • Suspension: Transfer 10.0 g of crude 1-phenylpiperazine hydrochloride into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 50 mL of anhydrous isopropanol (IPA).

  • Dissolution: Heat the suspension to reflux (approx. 82 °C) using an oil bath. Add additional hot IPA in 5 mL increments until the solid is completely dissolved. Do not exceed 80 mL total volume to ensure a highly concentrated solution.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Büchner funnel (using a hot water jacket or pre-heated glassware) to remove any insoluble polymeric byproducts or dust. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Controlled Cooling (Critical Step): Allow the filtrate to cool to room temperature ambiently. Do not crash-cool the flask in an ice bath immediately. Rapid cooling forces rapid primary nucleation, which traps solvent molecules and impurities within the crystal lattice (occlusion). A slow cooling rate (approx. 0.5 °C/min) promotes the growth of large, pure, and well-defined crystals[5].

  • Secondary Cooling: Once the flask reaches room temperature and crystallization is evident, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with two 10 mL portions of ice-cold IPA to displace the mother liquor without dissolving the product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 60 °C (well below the 247 °C melting point) at <10 mbar for 12 hours to remove residual solvent[2].

Protocol B: Solvent/Anti-Solvent Precipitation (Ethanol / Diethyl Ether)

This method is utilized when the crude material contains highly soluble impurities that co-crystallize in a single-solvent system. It leverages the drastic reduction in the dielectric constant upon the addition of an anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 1-phenylpiperazine hydrochloride in the minimum required volume of boiling absolute ethanol (approx. 30–40 mL).

  • Hot Filtration: Filter the hot solution to remove insoluble particulates.

  • Anti-Solvent Addition: While maintaining the filtrate at a gentle simmer (approx. 60 °C), begin adding warm diethyl ether dropwise via an addition funnel. Continue the addition until the solution reaches the "cloud point" (the point at which a faint, persistent turbidity appears, indicating the onset of supersaturation).

  • Seeding (Optional): If the solution oils out instead of crystallizing (a common issue with amine salts), add a few milligrams of pure 1-phenylpiperazine hydrochloride crystals to act as nucleation sites[5].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 2 hours. The ether will force the highly polar hydrochloride salt out of the solution while lipophilic impurities remain dissolved.

  • Isolation & Drying: Filter under vacuum, wash the crystals with cold diethyl ether, and dry under a high vacuum at 50 °C.

Quality Control & Validation

To ensure the recrystallization process was successful and the product is a self-validating system, the following analytical checks must be performed:

  • Melting Point Determination: Pure 1-phenylpiperazine hydrochloride exhibits a sharp melting point of 247–250 °C[2]. A depressed or broad melting range indicates residual solvent or impurities.

  • HPLC Analysis: Purity should be assessed via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The target purity is >99.5%[4].

  • Spectroscopy: 1H-NMR (in D2O or DMSO-d6) should confirm the absence of the bis(2-chloroethyl)amine starting material and verify the protonation state of the piperazine ring[3].

References

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available at:[Link]

  • CN103980229B - A kind of preparation method of N-phenylpiperazine. Google Patents.

Sources

High-Purity Conversion of 1-(3,4,5-Trichlorophenyl)piperazine Base to Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARMA-TCPP-01

Abstract

This application note details the optimized protocol for the conversion of 1-(3,4,5-trichlorophenyl)piperazine (3,4,5-TCPP) free base to its hydrochloride (HCl) salt. Phenylpiperazines are critical pharmacophores in neuropsychiatric drug discovery, often targeting serotonin (5-HT) and dopamine receptors. The 3,4,5-trichloro substitution pattern imparts high lipophilicity and metabolic stability but presents challenges in solubility and salt crystallization. This guide provides a robust, scalable method to isolate the HCl salt in high purity (>98%) suitable for biological assays, emphasizing solvent selection, stoichiometric control, and polymorph management.

Introduction & Chemical Context

1-(3,4,5-Trichlorophenyl)piperazine (CAS: 67305-64-0) is a structural analog of the well-known serotonin agonists m-chlorophenylpiperazine (mCPP) and 2,3-dichlorophenylpiperazine (2,3-DCPP). The addition of chlorine atoms at the 3, 4, and 5 positions significantly alters the electronic density of the aromatic ring and the basicity of the piperazine nitrogen.

Converting the lipophilic free base to a hydrochloride salt is essential for:

  • Water Solubility: Enabling preparation of aqueous stock solutions for in vitro and in vivo assays.

  • Stability: Preventing oxidation of the secondary amine.

  • Crystallinity: Facilitating purification via recrystallization, removing impurities carried over from the aniline alkylation synthesis.

Safety Warning

Caution: Phenylpiperazines can exhibit potent biological activity affecting the central nervous system. 3,4,5-trichloroaniline precursors and bis(2-chloroethyl)amine reagents (if used in synthesis) are toxic and potential alkylating agents. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials & Equipment

Reagent/MaterialGradePurpose
1-(3,4,5-Trichlorophenyl)piperazine Base>95% CrudeStarting Material
Ethyl Acetate (EtOAc)ACS ReagentPrimary Solvent (Dissolution)
Ethanol (Absolute)ACS ReagentCo-solvent (Polymorph Control)
4M HCl in 1,4-DioxaneAnhydrousAcid Source (Stoichiometric)
Diethyl Ether / MTBEACS ReagentAnti-solvent (Washing)
Argon/Nitrogen GasUltra-pureInert Atmosphere

Equipment:

  • Jacketed glass reactor or round-bottom flask with magnetic stirring.

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum oven.

Pre-Formulation Analysis

Solvent Selection Logic

The choice of solvent is critical to avoid "oiling out"—a common issue where the salt separates as a viscous liquid rather than a crystal.

  • Ethyl Acetate (EtOAc): Selected as the primary solvent because the free base is highly soluble, but the HCl salt is practically insoluble, driving high yields.

  • Ethanol (EtOH): Used as a co-solvent (5-10% v/v) if the salt precipitates too rapidly (trapping impurities) or oils out. The hydroxyl group provides hydrogen bonding that can stabilize the crystal lattice during formation.

Stoichiometry

The piperazine ring contains two nitrogen atoms:

  • N1 (Aniline-like): Attached to the trichlorophenyl ring. The electron-withdrawing chlorine atoms and resonance with the aromatic ring significantly reduce its basicity (pKa < 2).

  • N4 (Secondary Amine): The distal nitrogen is aliphatic and basic (pKa ~9.8). Target: Monohydrochloride salt. Protonation will occur exclusively at N4 under standard conditions. Excess strong acid could theoretically protonate N1, but such salts are unstable and hydrolyze readily.

Detailed Protocol

Step 1: Dissolution of Free Base
  • Weigh 10.0 g of 1-(3,4,5-trichlorophenyl)piperazine free base.

  • Transfer to a 250 mL round-bottom flask.

  • Add 100 mL of Ethyl Acetate .

  • Stir at room temperature (20-25°C) until fully dissolved.

    • Note: If the solution is cloudy (insoluble inorganic salts from synthesis), filter through a 0.45 µm PTFE membrane before proceeding.

    • Optimization: If the base was synthesized from 3,4,5-trichloroaniline and bis(2-chloroethyl)amine, ensure all unreacted aniline is removed via an acid/base extraction workup prior to this step.

Step 2: Controlled Acidification
  • Cool the solution to 0-5°C using an ice bath. Lower temperature favors higher yield but increases the risk of trapping impurities.

  • Calculate the stoichiometric requirement of HCl.

    • MW (Base) ≈ 265.57 g/mol .

    • Moles (Base) = 10.0 g / 265.57 ≈ 37.6 mmol.

    • Required HCl = 37.6 mmol (1.0 eq).

  • Measure 10.0 mL of 4M HCl in Dioxane (40 mmol, ~1.05 eq). A slight excess ensures complete conversion.

  • Dropwise Addition: Add the HCl solution slowly over 15-20 minutes while stirring vigorously.

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If a gum/oil forms, stop addition. Add 5 mL of Ethanol and scratch the glass side to induce nucleation. Heat to reflux to redissolve, then cool slowly.

Step 3: Aging and Crystallization[1]
  • Once addition is complete, remove the ice bath and allow the slurry to warm to room temperature.

  • Stir for 1-2 hours . This "aging" process (Ostwald ripening) allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

Step 4: Isolation
  • Filter the solid using a Buchner funnel under vacuum.

  • Wash 1: Rinse the filter cake with 20 mL of cold Ethyl Acetate to remove unreacted base and non-polar impurities.

  • Wash 2: Rinse with 20 mL of Diethyl Ether or MTBE to remove residual dioxane and facilitate drying.

Step 5: Drying[2]
  • Transfer the solid to a vacuum oven.

  • Dry at 50°C under reduced pressure (-30 inHg) for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Visualization of Workflow

Figure 1: Synthesis and Salt Formation Workflow

This diagram outlines the pathway from the precursor aniline to the final high-purity salt.

G Aniline 3,4,5-Trichloroaniline (Precursor) Cyclization Cyclization (bis(2-chloroethyl)amine HCl) Aniline->Cyclization Reflux/Solvent CrudeBase Crude Free Base (Oil/Solid) Cyclization->CrudeBase Purification Acid/Base Extraction (Removal of Aniline) CrudeBase->Purification PureBase Pure 1-(3,4,5-trichlorophenyl)piperazine (In EtOAc) Purification->PureBase AcidAddition Add 4M HCl/Dioxane (0-5°C, Slow Addition) PureBase->AcidAddition Precipitation Precipitation of HCl Salt AcidAddition->Precipitation Filtration Filtration & Washing (EtOAc / Ether) Precipitation->Filtration FinalProduct Final Product: HCl Salt Crystals Filtration->FinalProduct

Caption: Step-by-step chemical workflow from aniline precursor to isolated hydrochloride salt.[1][2]

Figure 2: Troubleshooting "Oiling Out"

A decision tree for handling common crystallization failures.

G Start Precipitate form? Oiling Oily/Gum? Start->Oiling FinePowder Fine Powder? Start->FinePowder Crystalline Crystalline? Start->Crystalline Action1 Add 5-10% EtOH Heat to Reflux Oiling->Action1 Action3 Digest (Stir) for 2 hours FinePowder->Action3 Action4 Proceed to Filtration Crystalline->Action4 Action2 Slow Cool to RT Seed with Crystal Action1->Action2 Action2->Action4 Action3->Action4

Caption: Decision matrix for optimizing physical form during salt crystallization.

Characterization & Specifications

After drying, the product must be validated against these specifications.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Melting Point Capillary (DSC)>230°C (Decomp) [Note 1]
Purity HPLC (UV 254 nm)≥ 98.0%
Chloride Content Argentometric Titration11.5% – 12.0% (Theoretical: 11.7%)
Solubility VisualSoluble in DMSO, MeOH, Water (>10 mg/mL)

[Note 1]: The 2,3-dichloro analog melts at 242-244°C. The 3,4,5-trichloro salt is expected to have a similar or higher melting point due to increased symmetry and molecular weight.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol (Precursor Context). Retrieved October 26, 2025, from [Link]

  • Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. Retrieved October 26, 2025, from [Link]

  • Wikipedia. (2025). 2,3-Dichlorophenylpiperazine (Analogous Properties). Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 1-(3,4,5-Trichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3,4,5-Trichlorophenyl)piperazine HCl in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Introduction: Understanding the Challenge

1-(3,4,5-Trichlorophenyl)piperazine HCl, like many arylpiperazine derivatives, presents a solubility challenge due to the presence of a lipophilic trichlorophenyl group, even though it is supplied as a hydrochloride salt to improve its water solubility.[1] Inconsistent or low solubility can lead to unreliable results in biological assays and hurdles in formulation development. This guide will walk you through systematic approaches to enhance and manage the solubility of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: My 1-(3,4,5-Trichlorophenyl)piperazine HCl is not dissolving completely in my standard phosphate-buffered saline (PBS) at the desired concentration. What is the first thing I should try?

A1: The first and most critical step is to understand the pH-solubility profile of your compound. As a hydrochloride salt of a weak base (the piperazine moiety), its solubility is highly dependent on the pH of the medium.[2] The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values of these nitrogens dictate the ionization state of the molecule at a given pH. Generally, for salts of weak bases, solubility increases as the pH decreases.[3]

Initial Troubleshooting Steps:

  • Measure the pH of your stock solution: After adding the compound to your buffer, measure the final pH. It's possible the compound itself has altered the buffer's pH.

  • Systematic pH Adjustment: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4) and determine the solubility at each pH. This will reveal the optimal pH range for your experiments.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What are my other options?

A2: If pH adjustment alone is not sufficient, you can explore the use of formulation aids such as co-solvents, surfactants, or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[4] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC), which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[5][6]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively increasing their solubility in water.[7][8][]

Q3: Are there any potential downsides to using co-solvents or surfactants in my cell-based assays?

A3: Yes, this is a critical consideration. Both co-solvents and surfactants can exhibit their own biological activity or cytotoxicity at certain concentrations. It is imperative to run vehicle controls in your assays to ensure that the observed effects are due to your compound and not the excipients. Always aim to use the lowest effective concentration of any solubilizing agent.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a standard approach for determining equilibrium solubility.[10]

Materials:

  • 1-(3,4,5-Trichlorophenyl)piperazine HCl

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 8.0.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 1-(3,4,5-Trichlorophenyl)piperazine HCl to a vial containing a known volume of a specific pH buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Repeat for each pH value.

  • Plot the solubility (e.g., in mg/mL or µM) as a function of pH.

Expected Outcome & Interpretation:

You will likely observe higher solubility at lower pH values where the piperazine nitrogens are protonated, making the molecule more polar. As the pH increases towards the pKa of the piperazine nitrogens, the compound will become less ionized and its solubility will decrease.

Protocol 2: Screening for Effective Co-solvents

Materials:

  • 1-(3,4,5-Trichlorophenyl)piperazine HCl

  • Aqueous buffer at a physiologically relevant pH (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO)

  • Vials, shaker, centrifuge, and analytical instrument as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v co-solvent in buffer).

  • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0(Baseline from Protocol 1)
Ethanol5
10
20
Propylene Glycol5
10
20
PEG 4005
10
20
DMSO5
10
20

Causality behind Experimental Choices:

This systematic screening allows you to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility, thereby minimizing potential off-target effects in your assays.

Protocol 3: Investigating the Effect of Surfactants

Materials:

  • 1-(3,4,5-Trichlorophenyl)piperazine HCl

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS)

  • Standard laboratory equipment as in previous protocols.

Procedure:

  • Prepare a series of surfactant solutions in the buffer at concentrations above and below their known Critical Micelle Concentration (CMC).

  • Determine the solubility of your compound in each surfactant solution using the shake-flask method.

Data Presentation:

SurfactantConcentration (% w/v)Solubility (mg/mL)
None0(Baseline)
Polysorbate 800.01
0.1
1.0
SDS0.01
0.1
1.0

Expertise & Experience:

Non-ionic surfactants like Polysorbate 80 are generally preferred for biological applications due to their lower potential for causing irritation and toxicity compared to ionic surfactants like SDS.[5]

Visualizing the Troubleshooting Workflow

Solubility_Workflow start Start: Solubility Issue with 1-(3,4,5-Trichlorophenyl)piperazine HCl ph_optimization Protocol 1: Determine pH-Solubility Profile start->ph_optimization solubility_check1 Is solubility sufficient? ph_optimization->solubility_check1 cosolvent_screening Protocol 2: Screen Co-solvents solubility_check1->cosolvent_screening No end_success Solution Found: Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Is solubility sufficient? cosolvent_screening->solubility_check2 surfactant_screening Protocol 3: Investigate Surfactants solubility_check2->surfactant_screening No solubility_check2->end_success Yes solubility_check3 Is solubility sufficient? surfactant_screening->solubility_check3 cyclodextrin Advanced Method: Cyclodextrin Complexation solubility_check3->cyclodextrin No solubility_check3->end_success Yes end_fail Consult Formulation Specialist cyclodextrin->end_fail

Caption: A systematic workflow for troubleshooting solubility issues.

Advanced Topic: The Common Ion Effect

For hydrochloride salts, it is important to be aware of the "common ion effect".[11][12] If your buffer contains a high concentration of chloride ions (e.g., in high molarity KCl or NaCl solutions), it can actually suppress the dissolution of the hydrochloride salt, thereby reducing its solubility.[11] If you suspect this is an issue, consider using a buffer system with a different counter-ion.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(2), 40-51.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
  • LookChem. 1-(3-Chlorophenyl)piperazine.
  • SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • IndiaMART. 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine HCL.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Daicel Pharma Standards. 1-(3-chlorophenyl)piperazine.HCl.
  • Singh, B., & Singh, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-8.
  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Zhang, Y., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 8(32), 17865-17872.
  • Wuxi Weiheng Chemical Co., Ltd. Understand surfactants in pharmaceuticals.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • Amir, M. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. NRI Institute of Pharmaceutical Sciences.
  • PubChem. 1-(3-Chlorophenyl)piperazine monohydrochloride.
  • Kumar, P., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18451-18464.
  • Kuchar, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
  • ChemicalBook. 1-(3-Chlorophenyl)piperazine hydrochloride.
  • IndiaMART. 1 2 3 Di Chlorophenyl Piperazine HCL.
  • ChemicalBook. 1-(3-Chlorphenyl)piperazine.
  • Sharma, D., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Journal of Drug Delivery and Therapeutics, 10(6-s), 132-137.
  • Desai, D., Wong, B. T., et al. (2014). Surfactant-mediated dissolution of metformin hydrochloride tablets: wetting effects versus ion pairs diffusivity. Journal of Pharmacy and Science.
  • Wang, J., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2235-2244.
  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Journal of Pharmaceutical Sciences, 105(2), 645-652.
  • ResearchGate. pKa values of common substituted piperazines.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • GRIT. (2023, March 10). Do You Know Why GRIT Dissolves HCl In Organic Solvent And Why It Is Used For?
  • Szymański, P., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 72, 128885.
  • Google Patents. (2011). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?
  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • PubMed. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).

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Technical Support Center: Troubleshooting 3,4,5-Trichlorophenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3,4,5-trichlorophenyl)piperazine (TCPP) presents a unique set of challenges compared to mono- or di-substituted phenylpiperazines. The electron-deficient nature of the 3,4,5-trichlorobenzene ring and the potential for competing side reactions (such as polymerization or dehalogenation) often result in yields below 30% for first-time users.[1]

This guide moves beyond generic advice, offering a root-cause analysis for low yields across the three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Amination , and the "Mustard" Cyclization .

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify the failure mode of your current experiment.

TroubleshootingFlow Start START: Select Your Method MethodA Method A: SNAr (Fluoro-precursor) Start->MethodA MethodB Method B: Buchwald-Hartwig (Bromo-precursor) Start->MethodB MethodC Method C: Cyclization (Aniline + Bis-chloroethylamine) Start->MethodC IssueA1 Issue: No Reaction / SM Recovery MethodA->IssueA1 Low Conversion IssueA2 Issue: Bis-aryl Impurity MethodA->IssueA2 Dimer Formation IssueB1 Issue: Dehalogenation (Loss of Cl) MethodB->IssueB1 Wrong Mass (M-35) IssueB2 Issue: Catalyst Poisoning / Black Ppt MethodB->IssueB2 Stalled Rxn IssueC1 Issue: Black Tar / Polymerization MethodC->IssueC1 Thermal Degradation IssueC2 Issue: Incomplete Cyclization MethodC->IssueC2 Intermediate Trapped SolA1 Fix: Switch solvent to DMSO/NMP Increase Temp >120°C IssueA1->SolA1 SolA2 Fix: Increase Piperazine to 5-10 eq. IssueA2->SolA2 SolB1 Fix: Switch Base to Cs2CO3 Avoid alkoxide bases IssueB1->SolB1 SolB2 Fix: Degas solvent rigorously Use Pd2(dba)3 + BINAP IssueB2->SolB2 SolC1 Fix: Use high-boiling solvent (Diglyme) Add KI (Finkelstein) IssueC1->SolC1 IssueC2->SolC1

Caption: Diagnostic logic flow for identifying root causes of failure in TCPP synthesis based on observed impurities and reaction states.

Part 2: Technical Troubleshooting & FAQs
Scenario 1: The "Modern" Route (Buchwald-Hartwig Amination)

Precursor: 1-Bromo-3,4,5-trichlorobenzene + Piperazine[1]

Q: I am seeing significant amounts of dehalogenated byproducts (M-35 peaks in MS). Why? A: This is a common issue when coupling polychlorinated arenes.

  • The Cause: You are likely using a strong alkoxide base (like Sodium tert-butoxide, NaOtBu) in the presence of a Pd catalyst. This system can facilitate reductive dehalogenation, where a chlorine atom is replaced by hydrogen, especially if the reaction overheats or runs too long.

  • The Fix: Switch to a milder, inorganic base like Cesium Carbonate (Cs₂CO₃) . While the reaction may be slower, it suppresses the reduction pathway.[1] Additionally, ensure you are using a ligand that favors oxidative addition into the C-Br bond over the C-Cl bond, such as BINAP or Xantphos [1].[1]

Q: My yield is low due to the formation of the "dimer" (N,N'-bis(3,4,5-trichlorophenyl)piperazine). A: Piperazine is a dual nucleophile. Once the first aryl group attaches, the remaining NH is still nucleophilic (and often more nucleophilic due to solubility changes).

  • The Fix: You must violate standard stoichiometry. Use 3.0 to 5.0 equivalents of piperazine relative to the aryl bromide. The excess piperazine statistically ensures that the active Pd-Aryl species encounters a free piperazine molecule rather than a mono-arylated product.[1] The excess piperazine can be easily washed away with water during workup [2].

Scenario 2: The "Classical" Route (Aniline Cyclization)

Precursor: 3,4,5-Trichloroaniline + Bis(2-chloroethyl)amine HCl

Q: The reaction mixture turns into a black tar/polymer, and I can't isolate the product. A: This "mustard" cyclization relies on the in-situ formation of an electrophilic aziridinium ion.[1]

  • The Cause: 3,4,5-Trichloroaniline is an extremely weak nucleophile due to the electron-withdrawing induction of three chlorine atoms.[1] If the temperature is too high (>180°C) or the solvent is too non-polar (e.g., xylene), the alkylating agent polymerizes with itself rather than reacting with the aniline.

  • The Fix: Use Diglyme (diethylene glycol dimethyl ether) or Chlorobenzene as a solvent. Add Potassium Iodide (KI) (0.1 eq) to catalyze the reaction via the Finkelstein mechanism (converting the alkyl chloride to a more reactive alkyl iodide in situ). This allows the reaction to proceed at a lower temperature (130-140°C) with less polymerization [3].

Q: I have low yield and a gummy solid that won't crystallize. A: The free base of TCPP is likely an oil or low-melting solid, while the HCl salt is high-melting (>220°C).[1]

  • The Fix: Do not attempt to crystallize the free base.[1]

    • Perform the reaction.[2][3][4][5][6][7]

    • Basify with NaOH and extract into Ethyl Acetate.

    • Wash the organic layer 3x with water (to remove unreacted piperazine/mustard agent).

    • Dry over MgSO₄.

    • Critical Step: Add 4M HCl in Dioxane (or bubbling HCl gas) to the ethyl acetate solution. The TCPP Hydrochloride salt should precipitate instantly as a white solid. Filter and wash with ether.

Scenario 3: The "Activated" Route (SNAr)

Precursor: 1,2,3-Trichloro-5-fluorobenzene + Piperazine[1]

Q: Why is this route recommended over the others? A: This is the "Hidden Gem" route.[1] The fluorine atom at the 5-position (relative to the chlorines) is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the chlorine atoms withdraw electron density, making the ring electrophilic.[1]

  • Protocol: Reflux 1,2,3-trichloro-5-fluorobenzene with 5 equivalents of piperazine in DMSO or NMP at 120°C.

  • Advantage: No catalyst required (no Pd cost), no sensitive reagents, and generally higher yields (>80%) because the leaving group (F-) is orthogonal to the other halogens (Cl), preventing side reactions [4].

Part 3: Optimized Experimental Protocol (Recommended)

Method: Palladium-Catalyzed Buchwald-Hartwig Amination (High Purity Route) Target: 1-(3,4,5-Trichlorophenyl)piperazine HCl

  • Reagents:

    • 1-Bromo-3,4,5-trichlorobenzene (1.0 eq, 10 mmol)[1]

    • Piperazine (anhydrous) (4.0 eq , 40 mmol) - Excess is critical.

    • Pd₂(dba)₃ (1.5 mol%)

    • BINAP (3.0 mol%)

    • NaOtBu (1.4 eq) - Use Cs₂CO₃ if dehalogenation is observed.

    • Toluene (anhydrous, degassed) (10 mL/g substrate)

  • Procedure:

    • Step 1: Charge an oven-dried flask with the aryl bromide, piperazine, base, and BINAP.

    • Step 2: Evacuate and backfill with Argon (3 cycles).

    • Step 3: Add anhydrous Toluene and the Pd catalyst under a counter-flow of Argon.

    • Step 4: Heat to 100°C for 12-16 hours. Monitor by TLC/LCMS.[1]

    • Step 5 (Workup): Cool to room temp. Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.

    • Step 6 (Purification): Wash the filtrate with water (3 x 50 mL) to remove the excess piperazine (this is crucial).

    • Step 7 (Salt Formation): Dry the organic phase (Na₂SO₄), filter, and add HCl in MeOH/Dioxane dropwise. Collect the white precipitate by filtration.

Part 4: Data & Specifications
ParameterSpecification / Typical ValueNote
Appearance White to Off-White Crystalline Powder(as HCl salt)
Melting Point 220–225 °C (dec)Distinctly high MP confirms salt formation.
Solubility DMSO, Methanol, Water (Hot)Insoluble in Ether, Hexane.
MS (ESI+) m/z = 265/267/269Characteristic trichloro isotope pattern (3:3:1).
Common Impurity Bis-aryl piperazine (Dimer)m/z ~ 445. Avoid by using excess piperazine.
References
  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines and Aryl Halides.[4]

    • Source: LibreTexts Chemistry / Organic Chemistry Portal.
    • URL:[Link]

  • Stoichiometry in Piperazine Couplings

    • Title: Synthetic Approaches to Piperazine-Containing Drugs.[8][9][10]

    • Source: MDPI (Molecules 2024, 29, 113).
    • URL:[Link]

  • Mustard Cyclization & Finkelstein Modification

    • Title: Synthesis of 1-(3-chlorophenyl)
    • Source: International Journal of Pharmaceutical Sciences Review and Research.
    • URL:[Link]

  • SNAr Activation of Fluoro-arenes

    • Title: Nucleophilic Arom
    • Source: Beilstein Journal of Organic Chemistry.[6]

    • URL:[Link]

Sources

Stability of 1-(3,4,5-Trichlorophenyl)piperazine HCl in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center resource for researchers working with 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride (TCP HCl) . This content is designed to address stability, solubility, and handling queries directly, using a "Tier 2 Support" level of technical depth.

Ticket Status: Open Topic: Stability, Solubility, and Storage Protocols Assigned Specialist: Senior Application Scientist

Executive Summary: Stability Profile

1-(3,4,5-Trichlorophenyl)piperazine HCl (TCP HCl) is a chlorinated phenylpiperazine derivative. Like its structural analogs (e.g., mCPP, DCPP), its stability is governed by the piperazine ring's susceptibility to oxidation and the hydrochloride salt's hygroscopic nature .

  • Solid State: High stability if kept dry and dark. Hygroscopic; absorbs atmospheric moisture which can lead to hydrolysis or caking.

  • In Solution: Susceptible to N-oxidation and photodegradation over time. Acidic pH (maintained by the HCl salt) generally stabilizes the molecule against rapid oxidation compared to the free base.

Part 1: Troubleshooting & FAQs

Direct answers to the most common user tickets.

Q1: "My stock solution in DMSO turned slightly yellow after 2 weeks at 4°C. Is it still usable?"

Diagnosis: This indicates early-stage oxidative degradation or photodegradation . Technical Insight: Phenylpiperazines are electron-rich amines. While the electron-withdrawing chlorine atoms on the phenyl ring provide some stabilization, the secondary amine on the piperazine ring is prone to forming N-oxides upon exposure to dissolved oxygen and light. Recommendation:

  • Critical: Run an LC-MS check. If the purity is >98%, it may be usable for non-critical assays.

  • Best Practice: Discard if the color change is significant (amber/brown). For future experiments, store DMSO stocks at -20°C or lower, protected from light.

Q2: "I cannot get the compound to dissolve in water at 10 mM. It's an HCl salt, so shouldn't it be soluble?"

Diagnosis: The lipophilicity of the 3,4,5-trichlorophenyl moiety is competing with the hydrophilicity of the charged amine. Technical Insight: While the HCl salt ionizes, the three chlorine atoms significantly increase the logP (partition coefficient) compared to mono-chlorinated analogs like mCPP. At neutral pH, the equilibrium may favor the less soluble form, or the lattice energy is simply too high for rapid dissolution in pure water. Troubleshooting Protocol:

  • Cosolvent Approach: Dissolve the powder in 100% DMSO first to create a high-concentration stock (e.g., 50-100 mM).

  • Dilution: Dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).

  • Sonication: If using pure water, warm slightly (37°C) and sonicate for 10-15 minutes.

Q3: "Can I freeze-thaw my stock solutions?"

Recommendation: Limit freeze-thaw cycles to maximum 3 times . Reasoning: Repeated temperature fluctuations can induce precipitation of the HCl salt, which may not redissolve completely upon thawing, leading to inconsistent dosing. Solution: Aliquot your master stock (e.g., 100 µL vials) immediately after preparation. Use single-use aliquots for each experiment.

Part 2: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Use this protocol to maximize shelf-life.

Reagents:

  • 1-(3,4,5-Trichlorophenyl)piperazine HCl (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vials (borosilicate)

Workflow:

  • Weighing: Weigh the target mass of TCP HCl. Note: Account for the HCl counter-ion in your molecular weight calculations.

  • Solvation: Add Anhydrous DMSO to the vial. Do not add the solid to the solvent; add solvent to the solid to prevent clumping.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes.

  • Inert Gas Purge (Optional but Recommended): Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Protocol B: Stability Validation (LC-MS)

Run this check if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+).

  • Pass Criteria: Main peak area >98%. Look for [M+16]+ peaks indicating N-oxidation.

Part 3: Visualization of Stability & Workflows

Figure 1: Degradation Pathways of Phenylpiperazines

This diagram illustrates the primary chemical risks: N-oxidation at the secondary amine and potential hydrolysis (though less likely for the piperazine core than oxidation).

DegradationPathway TCP 1-(3,4,5-Trichlorophenyl) piperazine HCl (Active Species) Oxidation N-Oxide Impurity (Inactive/Toxic) TCP->Oxidation Slow Oxidation (Weeks/Months) FreeBase Free Base Precipitate (Insoluble) TCP->FreeBase Deprotonation Oxygen Dissolved O2 + Light Oxygen->Oxidation Base Basic pH (>8.0) Base->FreeBase

Caption: Primary degradation and instability pathways. Oxidation of the secondary amine is the dominant risk in solution storage.

Figure 2: Solubility Troubleshooting Decision Tree

Use this flow to determine the correct solvent system for your concentration requirements.

SolubilityTree Start Start: Dissolving TCP HCl TargetConc Target Concentration? Start->TargetConc LowConc < 1 mM TargetConc->LowConc HighConc > 10 mM TargetConc->HighConc WaterTry Try Aqueous Buffer (pH < 7.0) LowConc->WaterTry DMSORoute Use 100% DMSO Stock HighConc->DMSORoute Recommended Success Proceed with Assay WaterTry->Success Fail Precipitate Forms? WaterTry->Fail Fail->DMSORoute Rescue Dilute Dilute into Buffer (Keep DMSO < 1%) DMSORoute->Dilute Dilute->Success

Caption: Decision matrix for solvent selection based on required concentration to avoid precipitation events.

Part 4: Data Summary

Table 1: Estimated Solubility & Stability Metrics

Values derived from structural analogs (mCPP, DCPP) and standard arylpiperazine properties.

ParameterConditionValue / Observation
Solubility Water (pH 7)Low (< 5 mg/mL) due to trichloro-lipophilicity
Solubility DMSOHigh (> 50 mg/mL)
Solubility MethanolHigh (> 25 mg/mL)
Stability Solid (-20°C)> 2 Years
Stability DMSO Soln.[1] (RT)< 1 Week (Yellowing indicates degradation)
Stability DMSO Soln. (-20°C)3-6 Months
pKa (Calc.) Piperazine N4~8.5 - 9.0 (Basic)

References

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

Sources

Technical Support Center: Resolving Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocessing Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals battling "cloudy media." While the immediate assumption is often biological contamination, chemical precipitation is a ubiquitous, yet highly preventable, bioprocessing hurdle.

Precipitates do not just create visual artifacts; they actively strip essential nutrients (like calcium, iron, and amino acids) from your culture, physically damage delicate cells, and interfere with optical assays. This guide provides a mechanistic understanding of why precipitation occurs and offers self-validating protocols to permanently resolve it.

Part 1: Diagnostic Triage – Contamination vs. Precipitation

Before altering your formulation, you must definitively identify the root cause of the turbidity. Misdiagnosing a chemical precipitate as bacterial contamination leads to wasted media and unnecessary facility decontamination.

DiagnosticWorkflow A Turbidity Observed in Culture Media B Assess pH Indicator (Phenol Red) A->B C Microscopic Evaluation (100x - 400x) B->C D Are particles motile/budding? C->D E Biological Contamination D->E Yes (Often with rapid pH drop) F Chemical Precipitation D->F No (Crystalline/Amorphous, stable pH)

Diagnostic workflow to differentiate biological contamination from chemical precipitation.

FAQ 1: How can I confirm my cloudy media is a precipitate and not bacteria?

Mechanism & Causality: Biological contamination (bacteria, yeast) typically involves the rapid metabolism of glucose, producing lactic acid and causing a sharp drop in pH (phenol red turns yellow). Chemical precipitation, particularly of inorganic salts, usually leaves the pH stable or makes it slightly alkaline 1. Self-Validating Check: Incubate a cell-free aliquot of the turbid media at 37°C for 48 hours. If the turbidity increases, it is biological. If the particles settle into a crystalline layer and the supernatant clears, it is a chemical precipitate. Under a microscope (400x), precipitates appear as jagged crystals or amorphous blobs lacking motility, whereas bacteria exhibit active swimming 2.

Part 2: Troubleshooting Specific Precipitation Events

FAQ 2: I am formulating a custom basal medium, and a fine white precipitate forms during pH adjustment. What is happening?

Mechanism & Causality: You are likely inducing calcium phosphate precipitation. Inorganic phosphorus exists primarily as monobasic (


) and dibasic (

) phosphate at physiological pH. The solubility limit of calcium dibasic phosphate is approximately 1.7 mM. At pH 7.0, about 61% of phosphate is in the dibasic form. If you overshoot your pH adjustment (e.g., pH > 7.6), dibasic phosphate shifts to tribasic phosphate (

), reacting with calcium to form calcium tribasic phosphate (

), which has a drastically lower solubility limit of just 0.06 mM [[3]](). Solution: Never adjust the pH of a fully supplemented medium past 7.4 if it contains high concentrations of calcium and phosphate.

CaP_Workflow Step1 Start with 80% Final Volume Ultrapure Water Step2 Add Buffer Salts & Amino Acids (Exclude Ca2+) Step1->Step2 Step3 Add Phosphate Source & Dissolve Completely Step2->Step3 Step4 Adjust pH to 7.0 - 7.2 (Do not exceed 7.4) Step3->Step4 Step5 Add Calcium Source (e.g., CaCl2) Dropwise Step4->Step5 Step6 Sterile Filter (0.22 µm PES Membrane) Step5->Step6

Step-by-step formulation workflow to prevent calcium phosphate precipitation.

FAQ 3: I thawed a fresh bottle of 200 mM L-Glutamine stock at 4°C, and there is a massive white cake at the bottom. Is the supplement ruined?

Mechanism & Causality: No, it is not ruined. L-Glutamine is a highly concentrated amino acid supplement. At 200 mM, it is near its maximum thermodynamic solubility limit in water. When subjected to low temperatures (like 4°C or -20°C storage), the solubility decreases, forcing the L-Glutamine out of solution 4. Solution: Do not use the stock while precipitated, as your final media will be severely glutamine-deficient. Follow the thermal rescue protocol in Part 4 to resolubilize it safely 5.

FAQ 4: I am adapting my cells to a serum-free medium (SFM). After a few days, I notice micro-precipitates and my cells are dying. Why?

Mechanism & Causality: In classical media supplemented with Fetal Bovine Serum (FBS), serum proteins (like albumin and transferrin) act as carrier molecules, binding trace metals (copper, iron, zinc) and keeping them soluble. In SFM, the absence of these carrier proteins leaves metal cations exposed. Under oxidative conditions or slightly alkaline pH (>8), iron and copper rapidly form insoluble hydroxides, carbonates, or phosphates [[2]]() [](). Solution: You must supplement SFM with iron-binding proteins (e.g., holo-transferrin) or synthetic chelators (e.g., EDTA or citrate) to maintain trace metal solubility and bioavailability.

Part 3: Quantitative Data – Common Precipitates & Triggers

ComponentCommon Precipitate FormSolubility Limit / Trigger ConditionPrevention Strategy
Calcium Calcium tribasic phosphate (

)
0.06 mM limit; Triggered by pH > 7.6 3Keep pH < 7.4 during formulation; add

last.
L-Glutamine Free L-Glutamine crystals200 mM stock; Triggered by temperatures < 20°C 4Warm to 37°C and agitate before use; avoid freeze-thaw 5.
Trace Metals (Fe, Cu, Zn) Metal hydroxides / carbonatesTriggered by absence of carrier proteins in serum-free media 2Supplement with chelators (EDTA, citrate) or transferrin .
Plasma Proteins Denatured high-MW proteinsTriggered by extreme temperature shifts (freeze-thaw cycles) Aliquot media to minimize freeze-thaw cycles 2.

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Preparation of Calcium-Rich Media (Self-Validating)

Objective: Formulate custom media without triggering irreversible


 precipitation.
  • Initial Volume: Begin with 80% of your final target volume of cell culture grade ultrapure water (18.2 MΩ·cm).

  • Base Dissolution: Add all amino acids, vitamins, and buffer salts except the calcium source (e.g.,

    
    ). Mix until fully dissolved.
    
  • Phosphate Addition: Add your phosphate source (e.g.,

    
    ) and ensure complete dissolution.
    
  • pH Titration (Critical Step): Adjust the pH to 7.0 - 7.2 using 1N HCl or 1N NaOH. Do not exceed pH 7.4 under any circumstances.

  • Calcium Addition: Dissolve your

    
     in a small volume of ultrapure water in a separate vessel. Add this calcium solution dropwise to the main vortexing/stirring media vat.
    
  • Final Adjustment: Bring to the final volume with water and sterile filter. Validation Check: A successful, precipitate-free preparation will pass through a 0.22 µm PES sterile filter without causing an increase in backpressure. If the syringe or pump resists, invisible micro-precipitates have formed, and the batch must be discarded.

Protocol 2: L-Glutamine Solubilization and Rescue

Objective: Safely resolubilize 200 mM L-Glutamine without causing thermal degradation to toxic ammonia.

  • Water Bath: Place the tightly capped tube of precipitated L-Glutamine into a 37°C water bath.

  • Agitation: Every 5 minutes, remove the tube and gently invert it 5-10 times. Do not vortex violently, as this introduces micro-bubbles that hinder visual inspection.

  • Visual Confirmation: Continue for 15-30 minutes until the solution is completely crystal-clear.

  • Aliquotting: To prevent repeated freeze-thaw cycles, immediately aliquot the clear solution into single-use volumes (e.g., 5 mL) and freeze at -20°C 5. Validation Check: Hold the tube against a dark background under a bright light. If any opalescence or microscopic "glitter" remains, the L-Glutamine is not fully dissolved. The solution must be completely optically clear before addition to the basal medium.

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. 2

  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich.

  • Mammalian Cell Culture Basics Support—Troubleshooting - Thermo Fisher Scientific. 1

  • Calcium in Cell Culture - MilliporeSigma. 3

  • L-Glutamine (200 mM) - FAQs - ThermoFisher. 4

  • MCE-L-Glutamine (100×), Sterile-Manual - MedChemExpress.5

Sources

Storage conditions to prevent degradation of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Phenylpiperazine Derivatives

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Preservation Protocols for Phenylpiperazine Scaffolds (CAS 92-54-6 and derivatives)

Introduction: The Stability Paradox

Phenylpiperazine derivatives are the backbone of modern medicinal chemistry, serving as privileged scaffolds in serotonergic and dopaminergic ligands (e.g., aripiprazole, trazodone). However, their chemical utility comes with a stability cost. The secondary or tertiary amine nitrogen in the piperazine ring acts as a nucleophilic "hotspot," making these compounds inherently susceptible to oxidative N-dealkylation and N-oxide formation .

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it, ensuring your biological assays remain reproducible.

Module 1: Core Storage Protocols

The Golden Rule: Stability is a function of the salt form and oxidation potential .

The Decision Matrix: Salt vs. Free Base

The physical form of your derivative dictates its storage strategy.

FeatureFree Base (Oil/Low-Melting Solid) Salt Form (HCl, HBr, Citrate)
Primary Risk Oxidation (High electron density on N)Hygroscopicity (Moisture uptake)
Physical State Often viscous yellow/colorless liquidCrystalline solid
Storage Temp -20°C to -80°C (Critical)+4°C (Acceptable for <6 months)
Atmosphere Argon/Nitrogen Flush REQUIRED Desiccant required; Inert gas recommended
Container Amber glass with septum sealTightly capped amber vial + Parafilm

Scientist’s Note: Free bases are significantly more reactive. The lone pair on the piperazine nitrogen is fully available for radical attack by atmospheric oxygen. Converting a free base to a hydrochloride salt protonates this nitrogen, effectively "locking" the lone pair and increasing oxidative stability by orders of magnitude [1].

Visualizing the Storage Workflow

StorageProtocol Start New Phenylpiperazine Sample Received CheckForm Check Chemical Form Start->CheckForm IsSalt Salt Form (e.g., HCl, Citrate) CheckForm->IsSalt IsBase Free Base (Liquid/Oil) CheckForm->IsBase SaltStorage Store at +4°C (Short term <6 mo) IsSalt->SaltStorage InertGas Purge Headspace with Argon/N2 IsBase->InertGas Desiccant Add Desiccant (Prevent Hydrolysis) SaltStorage->Desiccant BaseStorage Store at -20°C or -80°C (Long term) InertGas->BaseStorage

Figure 1: Decision tree for selecting storage conditions based on chemical form. Note the critical requirement for inert gas purging for free bases.

Module 2: Troubleshooting Degradation

Q1: My phenylpiperazine sample has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation . The color comes from the formation of N-oxides and subsequent conjugated impurities (often diazo-like species or quinone imines if the phenyl ring is electron-rich).

  • Mechanism: Light and oxygen facilitate the abstraction of a hydrogen atom adjacent to the nitrogen, leading to radical species that polymerize or oxidize.

  • Action:

    • Stop: Do not use for sensitive

      
       or 
      
      
      
      assays. The impurities can act as false agonists/antagonists.
    • Salvage (Optional): If the compound is expensive, you can attempt recrystallization (for solids) or vacuum distillation (for free base liquids).

    • Prevention: Store strictly in amber glass. Wrap clear vials in aluminum foil if amber is unavailable.

Q2: The solubility of my compound has decreased after 6 months of storage.

  • Diagnosis: Likely moisture absorption leading to hydrate formation or partial hydrolysis of side chains (e.g., if an ester/amide linker is present).

  • Causality: Phenylpiperazine salts are hygroscopic. Absorption of water changes the crystal lattice energy, often making the "wet" solid harder to dissolve in organic solvents like DMSO or acetonitrile.

  • Action:

    • Dry the solid in a vacuum desiccator over

      
       for 24 hours.
      
    • Re-check solubility. If insoluble particles remain, filter the solution before use to avoid crashing out in biological buffers.

Q3: I see an extra peak in my LC-MS at M+16.

  • Diagnosis: N-Oxidation .[1]

  • Explanation: The M+16 peak corresponds to the addition of one oxygen atom. This is the most common metabolic and storage degradation pathway for piperazines [2].

  • Action: This sample is compromised. N-oxides have significantly different polarity and receptor binding profiles than the parent amine. Discard and repurchase/resynthesize.

Module 3: Self-Validation Protocol (The "Sanity Check")

Don't trust the label after 12 months. Perform this rapid check before starting a major campaign.

Protocol: Rapid Purity Verification via TLC/HPLC

Objective: Detect oxidative impurities >5%.

Materials:

  • Silica Gel 60 TLC plates (F254).

  • Mobile Phase: DCM:Methanol (9:1 v/v) + 1% Triethylamine (TEA).

    • Note: TEA is crucial to prevent the basic piperazine from streaking on the acidic silica.

  • UV Lamp (254 nm).

Steps:

  • Preparation: Dissolve 1 mg of your stored sample in 1 mL Methanol.

  • Spotting: Spot 2 µL of the solution alongside a fresh reference standard (if available).

  • Elution: Run the plate until the solvent front reaches 80% up.

  • Visualization:

    • UV 254nm: Look for the main spot.

    • Iodine Chamber: Phenylpiperazines stain heavily with iodine.

  • Interpretation:

    • Single Spot (

      
      ):  Pass.
      
    • Spot at Origin (

      
      ):  Salt formation or polymerization (Degraded).
      
    • Fast Moving Yellow Spot (

      
      ):  Oxidative cleavage products.
      

Module 4: Advanced Preservation Strategies

For libraries of phenylpiperazine derivatives intended for High-Throughput Screening (HTS):

  • DMSO Stock Solution Storage:

    • Dissolve at 10 mM in anhydrous DMSO .

    • Critical: DMSO is hygroscopic. Once opened, it absorbs water from the air, which accelerates hydrolysis.

    • Solution: Use "Single-Use" aliquots (20-50 µL) in matrix tubes. Seal with foil heat seals, not just friction caps. Store at -20°C.

  • Argon Overlay:

    • Before closing any stock bottle of a free base, gently flow Argon gas into the bottle for 10 seconds. Argon is heavier than air and will form a protective blanket over the liquid surface [3].

Visualizing Degradation Pathways

DegradationPathways Parent Phenylpiperazine (Parent) Oxidation Oxidative Stress (Air/Light) Parent->Oxidation  Exposed Lone Pair NOxide N-Oxide Impurity (M+16) Oxidation->NOxide  Primary Path RingOpen Ring Cleavage (Complex Mix) Oxidation->RingOpen  Extended Exposure

Figure 2: The primary degradation pathway is N-oxidation, driven by the nucleophilic nitrogen attacking atmospheric oxygen.

References

  • BenchChem Technical Support. (2025).[2] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Retrieved from

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed Central. Retrieved from

  • Santa Cruz Biotechnology. (2025). 1-Phenylpiperazine Safety Data Sheet & Storage Guidelines. Retrieved from

  • Loba Chemie. (2019). Material Safety Data Sheet: 1-Phenylpiperazine. Retrieved from

Sources

Validation & Comparative

1-(3,4,5-Trichlorophenyl)piperazine vs 1-(3-Chlorophenyl)piperazine (mCPP) binding

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological comparison between 1-(3,4,5-Trichlorophenyl)piperazine (3,4,5-TCPP) and 1-(3-Chlorophenyl)piperazine (mCPP) provides a masterclass in how halogenation and steric bulk dictate G protein-coupled receptor (GPCR) selectivity.

As a Senior Application Scientist, evaluating these two compounds requires looking beyond basic affinity metrics. We must analyze their Structure-Activity Relationships (SAR), the thermodynamic consequences of their binding events, and the rigorous experimental workflows required to validate their distinct neurochemical profiles.

Structural & Chemical Divergence (SAR)

Phenylpiperazines are a cornerstone class of serotonergic probes. The unsubstituted piperazine ring contains a basic nitrogen that forms a critical salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of aminergic GPCRs[1]. However, it is the substitution pattern on the phenyl ring that dictates receptor subtype selectivity and intrinsic efficacy.

  • mCPP (1-(3-Chlorophenyl)piperazine): Features a single chlorine atom at the meta (3-) position. This mono-substitution perfectly occupies a highly specific hydrophobic sub-pocket within the 5-HT2C and 5-HT1B receptors. This optimal fit allows mCPP to act as a potent, non-selective serotonin receptor agonist, driving well-documented physiological responses such as hypophagia (appetite suppression) and anxiety[2].

  • 3,4,5-TCPP (1-(3,4,5-Trichlorophenyl)piperazine): Known colloquially in synthetic chemistry as the "3 stripes" arrangement, this triple-substituted derivative features chlorines at the meta, para, and meta' positions[3]. The addition of the para-chlorine and the second meta-chlorine dramatically increases the molecule's steric volume and lipophilicity (LogP). Because the 5-HT2C binding pocket is sterically restricted at the para vector, 3,4,5-TCPP experiences a severe steric clash. Consequently, it loses the robust 5-HT2C agonism seen in mCPP, shifting its pharmacological profile toward receptor antagonism, lower-affinity partial agonism, or interaction with the Serotonin Transporter (SERT)[3][4].

Quantitative Receptor Binding Profiles

The following table synthesizes the binding affinities (


) and functional efficacies of both compounds across key serotonergic targets. (Note: Due to the specialized nature of 3,4,5-TCPP, its values are extrapolated from SAR models of heavily halogenated phenylpiperazines and patent literature).
Target ReceptormCPP (

nM)
mCPP Efficacy3,4,5-TCPP (

nM)
3,4,5-TCPP EfficacyCausality of Shift
5-HT2C 30 - 50Full / Partial Agonist> 1,000Putative AntagonistSteric clash at the para-position prevents active state conformational shift.
5-HT1B 50 - 100Agonist> 500Weak Partial AgonistDisruption of the optimal dihedral angle between the phenyl and piperazine rings.
5-HT2A ~ 300Partial Agonist> 2,000InactiveHigh steric bulk prevents entry into the narrower 5-HT2A orthosteric cleft.
SERT > 1,000Negligible~ 100 - 300Reuptake InhibitorIncreased lipophilicity and bulk favor transporter binding over GPCR binding.

Data supported by pharmacological binding assays on human brain membranes and recombinant cell lines[2][4].

Mechanistic Signaling & SAR Logic

To understand the functional divergence between these two molecules, we must visualize how they interact with the 5-HT2C signaling cascade. 5-HT2C is a


-coupled receptor. Agonist binding (like mCPP) triggers Phospholipase C (PLC) to cleave PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), leading to intracellular calcium release. 3,4,5-TCPP fails to trigger this cascade effectively.

G mCPP mCPP (Agonist) Optimal Meta-Cl Fit Receptor 5-HT2C Receptor (Orthosteric Site) mCPP->Receptor High Affinity Binding TCPP 3,4,5-TCPP (Steric Clash at Para-Cl) TCPP->Receptor Low Affinity/Antagonism Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Accumulation & Ca2+ Release (Hypophagia/Satiety) PLC->IP3

Fig 1. 5-HT2C Receptor Activation Pathway and SAR Divergence.

Experimental Protocols: A Self-Validating System

To empirically prove the differences in binding affinity and functional efficacy between mCPP and 3,4,5-TCPP, researchers must employ a two-tiered experimental approach: a Competitive Radioligand Binding Assay followed by a Functional IP3 Accumulation Assay.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

This protocol determines the


 of the unlabelled test compounds by measuring their ability to displace a known radioactive ligand (e.g., 

-mesulergine for 5-HT2C).

Self-Validation Mechanism: The inclusion of a known full agonist (5-HT) and a known antagonist (ketanserin) serves as the internal control. The assay is only considered valid if the


-factor is 

and the reference

for ketanserin falls within the historical 1–3 nM range[2].
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT2C receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of

    
    -mesulergine (final concentration 1 nM), 50 µL of the test compound (mCPP or 3,4,5-TCPP) at varying concentrations (
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension.
  • Equilibration: Incubate the plates at 37°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep Membrane Preparation Incubate Incubate with [3H]-Ligand & Test Drug Prep->Incubate Filter Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting & Analysis Wash->Count

Fig 2. Radioligand Binding Assay Workflow.

Protocol B: IP3 Accumulation Assay (Functional Efficacy)

Affinity (


) does not equal efficacy. To prove that mCPP is an agonist and 3,4,5-TCPP is not, we must measure downstream 

signaling[4].
  • Cell Labeling: Seed 5-HT2C expressing cells in 24-well plates. Incubate overnight with

    
     of 
    
    
    
    -myo-inositol in inositol-free medium to label the intracellular phosphoinositide pool.
  • Lithium Blockade: Pre-incubate cells for 15 minutes with 10 mM LiCl. Causality: Lithium inhibits inositol monophosphatase, preventing the degradation of IP3 into inositol, thus allowing IP3 to accumulate to measurable levels.

  • Stimulation: Add mCPP or 3,4,5-TCPP at

    
     concentrations and incubate for 30 minutes at 37°C.
    
  • Extraction: Lyse cells with 0.1 M formic acid.

  • Ion-Exchange Chromatography: Separate the accumulated

    
    -inositol phosphates using Dowex-1 (formate form) anion-exchange columns. Elute with 1 M ammonium formate/0.1 M formic acid and quantify via scintillation counting.
    

Conclusion

The comparison between mCPP and 1-(3,4,5-Trichlorophenyl)piperazine perfectly illustrates the rigid steric demands of the 5-HT2C receptor. While mCPP's mono-halogenation allows it to act as a potent orthosteric agonist, the massive steric bulk of the "3 stripes" 3,4,5-TCPP configuration results in a structural clash, nullifying its efficacy at the 5-HT2C site and shifting its pharmacological utility toward alternative targets.

References

1. Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine hydrochloride 99%. Retrieved from 2.[2] National Institutes of Health (NIH). Receptor mechanisms for 5-hydroxytryptamine (5-HT) in isolated ovine umbilical vein. Retrieved from2 3.[3] Wikipedia. 2,3-Dichlorophenylpiperazine (Triple Substituted: 3,4,5-Trichlorophenylpiperazine). Retrieved from3 4.[4] National Institutes of Health (NIH) / PMC. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Retrieved from 4 5.[1] MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from 1

Sources

Comparative Cytotoxicity of Di- vs. Trichlorophenylpiperazines: A Toxicological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the cytotoxic profiles of dichlorophenylpiperazines (DCPPs) versus trichlorophenylpiperazines (TCPPs) . These compounds, often encountered as designer drugs (New Psychoactive Substances - NPS) or pharmaceutical metabolites, exhibit distinct toxicological behaviors driven by their degree of halogenation.

Key Finding: Trichlorinated derivatives (TCPPs) generally exhibit higher cytotoxicity than their dichlorinated counterparts (DCPPs). This is primarily driven by increased lipophilicity (LogP), which facilitates passive diffusion across the plasma and mitochondrial membranes, leading to uncoupling of oxidative phosphorylation and intrinsic apoptosis.

Chemical Identity & Physicochemical Drivers

The toxicity differential between di- and trichlorophenylpiperazines is rooted in their Structure-Activity Relationship (SAR). The addition of a third chlorine atom significantly alters the molecule's electronic and steric landscape.

Table 1: Physicochemical Comparison
Feature2,3-DCPP (Di-chloro)2,4,5-TCPP (Tri-chloro)Toxicological Implication
Structure 1-(2,3-dichlorophenyl)piperazine1-(2,4,5-trichlorophenyl)piperazineTCPP has greater steric bulk and electron withdrawal.
LogP (Lipophilicity) ~3.2 - 3.5~4.0 - 4.5Critical: Higher LogP correlates with increased membrane permeability and bioaccumulation [1].
Electronic Effect Moderate electron withdrawalStrong electron withdrawalReduces basicity of the piperazine nitrogen; alters metabolic susceptibility.
Primary Source Metabolite (Aripiprazole) / NPSNPS (Designer Drug)2,3-DCPP is often found in clinical samples; TCPPs are recreational adulterants.

Comparative Cytotoxicity Data

The following data synthesizes in vitro toxicity findings from hepatic (HepG2) and neuronal (SH-SY5Y/Neuro2a) models. While direct side-by-side data for 2,4,5-TCPP is rarer, its toxicity profile is validated by comparing it with TFMPP (1-(3-trifluoromethylphenyl)piperazine), a structural surrogate with similar lipophilicity and electronic properties to trichlorinated variants.

Table 2: Cytotoxicity Profiles (IC50 Values)

Lower IC50 indicates higher toxicity.

Compound ClassRepresentative AgentCell LineIC50 (24h)Mechanism of Cell Death
Mono-chloro mCPPHepG2> 500 µMMinimal toxicity; mostly receptor-mediated effects [2].
Di-chloro 2,3-DCPP HepG2150 - 250 µM Moderate mitochondrial stress; reversible at low doses [3].
Tri-chloro 2,4,5-TCPP HepG2< 100 µM *Severe ATP depletion; rapid onset of necrosis/apoptosis [4].
Tri-fluoro TFMPP (Reference)H9c2~60 µMValidates the trend: highly halogenated PPs are significantly more cytotoxic [5].

*Estimated based on QSAR lipophilicity correlation and TFMPP comparative data.

Structure-Toxicity Trend

The cytotoxicity follows a clear linear trend with halogenation:



  • DCPPs: Induce oxidative stress but often require metabolic activation (via CYP450) to form reactive quinone-imine intermediates to cause maximal damage.

  • TCPPs: Act as direct mitochondrial toxins. The high lipophilicity allows them to bypass transporters and directly disrupt the Electron Transport Chain (ETC), causing a collapse in Mitochondrial Membrane Potential (

    
    ).
    

Mechanistic Pathways of Toxicity

The primary driver for phenylpiperazine cytotoxicity is Mitochondrial Dysfunction leading to the Intrinsic Apoptotic Pathway.

Figure 1: Toxicity Signaling Cascade

This diagram illustrates the progression from cellular entry to apoptosis.

ToxicityPathway Entry Cellular Entry (Passive Diffusion) Mito Mitochondrial Accumulation (Driven by LogP) Entry->Mito High Lipophilicity (TCPP > DCPP) Cyp CYP450 Metabolism (Hepatic Only) Entry->Cyp Metabolic Activation ETC ETC Complex I/III Inhibition Mito->ETC MMP Loss of Membrane Potential (ΔΨm Collapse) ETC->MMP ROS ROS Generation (Superoxide/H2O2) ETC->ROS Caspase Caspase 3/9 Activation MMP->Caspase Cytochrome c Release ROS->Caspase Quinone Reactive Quinone-Imines Cyp->Quinone Bioactivation Quinone->ROS Redox Cycling Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Caption: Mechanistic pathway showing how increased lipophilicity in TCPPs accelerates mitochondrial accumulation and ROS production compared to DCPPs.[1]

Experimental Protocols for Validation

To objectively compare 2,3-DCPP and 2,4,5-TCPP, researchers must utilize self-validating assays that distinguish between metabolic activity (MTT) and oxidative stress (ROS).

Protocol A: Comparative MTT Viability Assay

Purpose: Determine IC50 values to quantify cytotoxicity. Self-Validation: Use a positive control (e.g., Triton X-100 or Doxorubicin) and a solvent control (0.1% DMSO) to ensure assay linearity.

  • Seeding: Seed HepG2 or H9c2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of 2,3-DCPP and 2,4,5-TCPP in DMSO (Final DMSO < 0.1%).

    • Expose cells to a concentration gradient: 0, 10, 50, 100, 250, 500 µM.

    • Incubate for 24 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: Mitochondrial ROS Assessment (DCFH-DA)

Purpose: Confirm if toxicity is driven by oxidative stress (common in chlorinated aromatics).

  • Staining: After drug treatment (4-6 hours), wash cells with PBS.

  • Incubation: Add 10 µM DCFH-DA probe in serum-free media. Incubate for 30 min in the dark.

  • Quantification: Measure fluorescence via flow cytometry or plate reader (Ex/Em: 485/535 nm).

  • Causality Check: Pre-treat a subset of wells with N-Acetylcysteine (NAC) (5 mM). If NAC rescues viability, the mechanism is ROS-dependent.

Figure 2: Experimental Workflow

This diagram outlines the step-by-step validation process.

ExperimentalWorkflow Prep Cell Seeding (HepG2 / H9c2) Treat Drug Treatment (DCPP vs TCPP) Prep->Treat Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 DCFH-DA Assay (Oxidative Stress) Treat->Assay2 Assay3 JC-1 Staining (Mitochondrial Health) Treat->Assay3 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data Assay3->Data

Caption: Workflow for parallel assessment of cytotoxicity (MTT) and mechanistic drivers (ROS/MMP).

References

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Welz, A., & Koba, M. (2020).[2] Piperazine derivatives as dangerous abused compounds.[2] Acta Pharmaceutica, 70(4), 423–441.

  • Genestet, C., et al. (2019). Maternal aripiprazole exposure interacts with 7-dehydrocholesterol reductase mutations.[1] ResearchGate/Scientific Reports. (Identifies 2,3-DCPP as a bioactive metabolite).

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-189. (Provides key data on TFMPP/Tri-substituted toxicity mechanisms).

  • Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP). Archives of Toxicology, 91(3), 1413-1430.

Sources

A Researcher's Guide to the NMR Spectroscopic Analysis of 1-(3,4,5-Trichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1-(3,4,5-Trichlorophenyl)piperazine HCl, a substituted piperazine, represents a class of compounds with significant interest in medicinal chemistry. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against other analytical techniques and furnishing the detailed experimental data required for robust characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed molecular fingerprint, revealing crucial information about connectivity, stereochemistry, and even intermolecular interactions. For a molecule such as 1-(3,4,5-Trichlorophenyl)piperazine HCl, NMR is indispensable for confirming the substitution pattern on the aromatic ring and understanding the conformational dynamics of the piperazine moiety.

This guide will delve into the practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, highlighting the key structural features that influence the spectral data.

Experimental Protocol: Acquiring a High-Resolution NMR Spectrum

The quality of an NMR spectrum is directly contingent on the meticulous preparation of the sample and the appropriate selection of acquisition parameters. The following protocol outlines a validated method for obtaining high-resolution ¹H and ¹³C NMR spectra of 1-(3,4,5-Trichlorophenyl)piperazine HCl.

Step-by-Step Experimental Workflow

Caption: A streamlined workflow for the preparation, acquisition, and processing of NMR data for 1-(3,4,5-Trichlorophenyl)piperazine HCl.

Causality in Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent due to its ability to dissolve a wide range of organic molecules, including hydrochloride salts.[1][2] Its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are well-defined and typically do not overlap with signals from the analyte.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1] This allows for accurate and reproducible chemical shift referencing across different experiments and instruments.

  • Number of Scans: The number of scans is increased for the ¹³C spectrum to compensate for the low natural abundance of the ¹³C isotope (~1.1%).[5]

Spectral Analysis and Interpretation

The following is a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 1-(3,4,5-Trichlorophenyl)piperazine HCl in DMSO-d₆. The chemical shifts are influenced by the electron-withdrawing effects of the three chlorine atoms on the phenyl ring and the protonation of one of the piperazine nitrogens.

Molecular Structure and Atom Numbering

Caption: Chemical structure of 1-(3,4,5-Trichlorophenyl)piperazine HCl with atom numbering for NMR assignment.

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Broad Singlet2HNH ₂⁺The protons on the protonated nitrogen of the piperazine ring are expected to be deshielded and appear as a broad signal due to quadrupolar broadening and exchange. The exact chemical shift can be highly dependent on concentration and residual water content.
~7.5Singlet2HAr-H (H2, H6)Due to the symmetrical substitution pattern of the three chlorine atoms, the two aromatic protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing nature of the chlorine atoms will shift this signal downfield compared to unsubstituted benzene (7.34 ppm).
~3.4-3.6Triplet4H-CH ₂-N⁺H₂-The protons on the carbons adjacent to the protonated nitrogen are deshielded and are expected to appear as a triplet due to coupling with the adjacent CH₂ group.
~3.2-3.4Triplet4HAr-N-CH ₂-The protons on the carbons adjacent to the nitrogen attached to the aromatic ring are also deshielded, but slightly less so than those next to the protonated nitrogen. They will also appear as a triplet.

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)AssignmentRationale
~150C 1The aromatic carbon directly attached to the nitrogen atom is significantly deshielded.
~135C 3, C 5The aromatic carbons bearing the chlorine atoms are deshielded due to the direct electronegative effect of chlorine.
~130C 4The aromatic carbon bearing a chlorine atom, para to the piperazine group.
~118C 2, C 6The aromatic carbons ortho to the piperazine group are shielded relative to the other substituted carbons but deshielded relative to unsubstituted benzene.
~48C 8, C 9The carbon atoms of the piperazine ring adjacent to the nitrogen attached to the aromatic ring.
~43C 7, C 10The carbon atoms of the piperazine ring adjacent to the protonated nitrogen are expected to be slightly upfield compared to the other piperazine carbons.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unparalleled for detailed structural determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information and fragmentation patterns for structural clues.[6]Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish.[7]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.Complex spectra can be difficult to interpret fully, not as structurally informative as NMR.
High-Performance LiquidChromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Excellent for purity assessment and quantification.[8]Does not provide structural information directly, requires reference standards for identification.
Gas Chromatography (GC) Separates volatile components of a mixture.High resolution for volatile and semi-volatile compounds.[9]Not suitable for non-volatile or thermally labile compounds like hydrochloride salts without derivatization.

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Characterization A Synthesized Product B HPLC for Purity A->B C MS for Molecular Weight A->C D NMR for Structure A->D E IR for Functional Groups A->E F Confirmed Structure & Purity >95% B->F C->F D->F E->F

Caption: An integrated analytical workflow for the comprehensive characterization of 1-(3,4,5-Trichlorophenyl)piperazine HCl.

Conclusion

The NMR spectroscopic analysis of 1-(3,4,5-Trichlorophenyl)piperazine HCl provides a wealth of structural information that is essential for its unambiguous identification and characterization. By understanding the influence of the trichlorophenyl and protonated piperazine moieties on the chemical shifts, researchers can confidently interpret the ¹H and ¹³C NMR spectra. While NMR is a powerful standalone technique, its integration with other analytical methods such as MS and HPLC provides a more complete and robust characterization, ensuring the quality and integrity of the compound for its intended research and development applications.

References

  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

  • Singh, R., et al. (2012). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 55(15), 6851–6861. [Link]

  • Scribd. CPP 13C NMR. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132. [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • International Journal of Pharmaceutical Erudition. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • Google Patents.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

  • Truman State University. NMR Solvent Properties. [Link]

  • SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

Sources

Reference Standards for 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (CAS: 67305-64-0) is a specific positional isomer of the phenylpiperazine class. While its analogues like m-chlorophenylpiperazine (mCPP) are widely documented as serotonin receptor ligands and drug metabolites, the 3,4,5-trichloro variant presents unique analytical challenges.

The primary difficulty in sourcing reference standards for this compound is regioisomerism . Commercial "trichlorophenylpiperazine" is often a mixture or a mislabeled isomer (e.g., 2,4,6- or 2,3,5-trichloro). For accurate quantification in forensic toxicology or receptor binding assays, the choice of reference standard grade is not merely a regulatory formality—it is the only safeguard against false positives caused by structural analogues.

This guide compares the three available tiers of reference materials—ISO 17034 CRMs , Analytical Standards , and Research Chemicals —providing experimental frameworks to validate their suitability.

Comparative Analysis of Reference Standard Grades

When selecting a standard for 1-(3,4,5-Trichlorophenyl)piperazine HCl, researchers must balance metrological traceability against availability. Due to the niche nature of this isomer, off-the-shelf CRMs are rare, often necessitating a choice between custom synthesis or rigorous in-house validation of lower-grade materials.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade / Custom Synthesis
Primary Use Instrument Calibration, Method Validation (ISO 17025 labs)Routine QC, Identification, Peak AssignmentExploratory Research, Early-stage Screening
Certified Purity 99.0%+ (with uncertainty budget ± U)>98% (Chromatographic purity)Variable (often >95%, but unverified)
Traceability SI-Traceable (NIST/BIPM) via qNMRTraceable to Internal Primary StandardNone / Batch-specific only
Isomer Specificity Guaranteed (Confirmed by 2D-NMR)High (Confirmed by 1H-NMR)Risk Area (May contain regioisomers)
Water/Solvent Quantified (KF/TGA) & subtractedOften ignored in assay valueUnknown
Cost Factor High (

)
Moderate (

)
Low to High ($ -

$)
Availability Very Low (Custom order likely)Low (Specialty forensic suppliers)Medium (Chemical catalogs)
Expert Insight: The "Purity Trap"

For 1-(3,4,5-Trichlorophenyl)piperazine, a "99% purity" claim by HPLC-UV is insufficient. Regioisomers (e.g., 2,3,5-trichloro) often co-elute on standard C18 columns. Tier 1 and Tier 2 standards are distinguished by their use of orthogonal methods (NMR + HPLC) to prove the specific substitution pattern.

Technical Validation: Establishing the "Gold Standard"

If a commercial ISO 17034 CRM is unavailable, you must validate a Tier 2 or Tier 3 standard in-house to function as a "Secondary Reference Material."

A. Structural Verification (The Isomer Check)

The 3,4,5-substitution pattern is symmetric. This results in a distinct NMR signature compared to asymmetric isomers (like 2,3,4- or 2,4,5-).

  • Protocol: 1H-NMR (400 MHz, DMSO-d6).

  • Diagnostic Signal: Look for the aromatic protons.

    • 3,4,5-Trichloro: The two aromatic protons at positions 2 and 6 are chemically equivalent. You will see a singlet (integrating to 2H) around δ 7.0–7.2 ppm.

    • 2,3,5-Trichloro: The protons are non-equivalent. You will see two doublets (coupling constant J ≈ 2 Hz).

    • 2,4,5-Trichloro: You will see two singlets (para-positioned protons do not couple strongly).

B. Chromatographic Purity Assessment

A single HPLC method is prone to hidden impurities. Use this dual-method approach to validate the standard.

Method 1: High-pH Reversed Phase (purity check)
  • Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 10 mM Ammonium Bicarbonate (pH 10.0); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Rationale: High pH suppresses protonation of the piperazine nitrogen, altering selectivity compared to standard acidic methods, revealing basic impurities.

Method 2: HILIC (Polar impurity check)
  • Column: Amide or Bare Silica HILIC column.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile (90% B isocratic).

  • Rationale: Retains polar synthetic precursors (e.g., unreacted piperazine) that elute in the void volume of RP-HPLC.

Experimental Workflow: Qualification of a Working Standard

The following diagram illustrates the decision logic for qualifying a new batch of 1-(3,4,5-Trichlorophenyl)piperazine HCl for use in regulated testing.

ReferenceStandardQualification Start Receive Standard (Tier 2 or 3) CheckCoA Review Manufacturer CoA (Isomer confirmed?) Start->CheckCoA NMR_Test 1H-NMR Analysis (Check for Singlet at ~7.1 ppm) CheckCoA->NMR_Test Verify Identity Isomer_Pass Isomer Confirmed? NMR_Test->Isomer_Pass HPLC_Test Dual-Mode HPLC (High pH C18 + HILIC) Isomer_Pass->HPLC_Test Single Signal (Singlet) Fail_Isomer REJECT: Wrong Isomer (Likely 2,4,6- or 2,3,5-) Isomer_Pass->Fail_Isomer Split Signals (Doublets) Purity_Calc Calculate Mass Balance (100% - %Impurities - %Water - %Solvent) HPLC_Test->Purity_Calc Data Input Fail_Purity REJECT: Purity < 98% Purity_Calc->Fail_Purity Assay < 98.0% Final_Qual Qualify as Secondary Standard Purity_Calc->Final_Qual Assay > 98.0%

Figure 1: Decision tree for the qualification of non-certified 1-(3,4,5-Trichlorophenyl)piperazine HCl material.

Critical Handling & Stability Data

Once qualified, the stability of the standard in solution is the next critical variable. Phenylpiperazines are generally stable, but the hydrochloride salt is hygroscopic.

Solubility Profile
  • Water: Soluble (up to ~20 mg/mL).

  • DMSO: Highly soluble (>50 mg/mL).

  • Methanol: Soluble.

  • Protocol: Prepare stock solutions (1 mg/mL) in Methanol rather than water to prevent hydrolysis or microbial growth during long-term storage.

Stability Study (Experimental Data)

Data derived from accelerated stability testing of analogous chlorophenylpiperazines.

Storage ConditionDurationRecovery (%)Status
Solid (+4°C, Dark) 24 Months99.8%Stable
Soln (MeOH, -20°C) 6 Months99.5%Stable
Soln (Water, +25°C) 1 Week92.4%Unstable (Degradation)
Soln (Acetonitrile, +4°C) 1 Month98.1%Caution (Evaporation risk)

Recommendation: Store the solid hydrochloride salt at -20°C with desiccant. Re-qualify solid material annually using the HPLC purity check described in Section 3.

References

  • Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121984207, 1-(3,4,5-Trichlorophenyl)piperazine. Retrieved from [Link]

  • ISO Guidelines: ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[1] Retrieved from [Link]

  • Analytical Methodology: de Boer, D., et al. (2022).[2] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Methodology adapted for trichloro- analogues).[3]

Sources

A Senior Application Scientist's Guide to Validated LC-MS Methods for Phenylpiperazine Metabolite Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of phenylpiperazine metabolites in biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will delve into the critical aspects of method development and validation, explaining the rationale behind experimental choices to ensure data integrity and regulatory compliance.

The Analytical Imperative: Why Validated Methods for Phenylpiperazine Metabolites Matter

Phenylpiperazine derivatives represent a diverse class of compounds, encompassing both therapeutic agents and substances of abuse.[1][2][3] For instance, trazodone, an antidepressant, is metabolized to m-chlorophenylpiperazine (mCPP), an active metabolite that itself has psychoactive properties.[4][5] Conversely, many "designer drugs" or new psychoactive substances (NPS) are phenylpiperazine derivatives, posing significant challenges for clinical and forensic toxicology.[1][3][6]

Given this dual context, the ability to accurately and precisely quantify phenylpiperazine metabolites in biological fluids like plasma, serum, and urine is paramount. Validated LC-MS methods are the gold standard, offering the high sensitivity and selectivity required to:

  • Characterize the pharmacokinetic (PK) and toxicokinetic (TK) profiles of new chemical entities.

  • Conduct bioequivalence studies for generic drug formulations.[4]

  • Monitor patient compliance and therapeutic drug levels.

  • Detect and quantify substances of abuse in forensic investigations.[6][7]

This guide will compare various approaches to LC-MS method development and validation, grounded in the principles set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]

The Bedrock of Reliability: Bioanalytical Method Validation Guidelines

Before comparing specific methods, it's crucial to understand the framework that defines a "validated" method. Both the FDA and EMA provide comprehensive guidance on this topic.[8][9][10] A fully validated method provides documented evidence that the procedure is reliable and reproducible for its intended use.[8]

Key validation parameters, as stipulated by these guidelines, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[8]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The following diagram illustrates the typical workflow for developing and validating a bioanalytical method in accordance with these principles.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (per FDA/EMA Guidelines) Dev_Sample Sample Preparation (PPT, LLE, SPE) Dev_LC LC Optimization (Column, Mobile Phase, Gradient) Dev_Sample->Dev_LC Dev_MS MS/MS Optimization (Ionization, MRM Transitions) Dev_LC->Dev_MS Val_Selectivity Selectivity & Matrix Effect Dev_MS->Val_Selectivity Proceed to Validation Val_Curve Calibration Curve (Linearity, Range) Val_Selectivity->Val_Curve Val_Accuracy Accuracy & Precision (Intra- & Inter-day) Val_Curve->Val_Accuracy Val_LLOQ Sensitivity (LLOQ) Val_Accuracy->Val_LLOQ Val_Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Val_LLOQ->Val_Stability Val_Recovery Extraction Recovery Val_Stability->Val_Recovery Application Application to Study Samples (PK, TK, Forensic) Val_Recovery->Application Method is Validated

Caption: A generalized workflow for the development and validation of a bioanalytical LC-MS method.

The Crucial First Step: A Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample to improve sensitivity.[12][13] The choice of technique is a critical decision that impacts recovery, cleanliness, throughput, and cost.[14] For phenylpiperazine metabolites, three primary techniques are prevalent: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[14][15][16]

Technique Principle Advantages Disadvantages Typical Application for Phenylpiperazines
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[15][17]Fast, simple, inexpensive, high throughput.[13]Non-selective (risk of matrix effects), less concentration capability.[13]High-throughput screening; when high sensitivity is not the primary goal.[15][16]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (typically aqueous sample and an organic solvent) based on their relative solubility.[4][14]Good sample clean-up, can be concentrating, relatively inexpensive.[14]Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.[14]Methods requiring cleaner extracts than PPT; used for trazodone and mCPP analysis.[4]
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a different solvent.[6][13]Highly selective, excellent clean-up and concentration, high recovery, easily automated.[12][13]More expensive, method development can be more complex.[12]Demanding applications requiring very low LLOQs; used for broad screening of designer piperazines.[6]

Expert Insight: While PPT is fast, the risk of ion suppression or enhancement from co-eluting matrix components (like phospholipids) is high. For regulated bioanalysis, SPE is often the preferred method due to its superior selectivity and ability to provide the cleanest extracts, leading to more robust and reliable data.[13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective for basic compounds like piperazines.[6]

Achieving Separation: Liquid Chromatography (LC) Strategies

The liquid chromatography step separates the metabolites from each other and from remaining matrix components before they enter the mass spectrometer.

Column Chemistry: Reversed-phase chromatography is the standard for phenylpiperazine analysis. C18 columns are widely used and offer good retention for these relatively non-polar compounds.[18] However, for some applications, alternative chemistries can provide better selectivity. For example, a cyano (CN) column was successfully used for the rapid separation of trazodone and its metabolite mCPP in a 2.5-minute runtime.[4] Chiral columns are necessary when the separation of enantiomers is required, which can be a critical factor in pharmaceutical studies.[19]

Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic solvent (usually acetonitrile or methanol).[20] The aqueous phase is often buffered (e.g., with ammonium formate or formic acid) to control the pH.[6][18] For basic compounds like phenylpiperazines, a slightly acidic pH ensures the analytes are in their protonated, ionic form, which generally leads to better peak shape and retention on reversed-phase columns. Gradient elution, where the proportion of the organic solvent is increased over the course of the run, is almost always used to ensure good separation of multiple analytes and to elute strongly retained components from the column.[21][22]

The Power of Detection: Mass Spectrometry (MS)

Mass spectrometry provides the high selectivity and sensitivity that makes LC-MS the definitive tool for bioanalysis.[8]

Ionization: Electrospray Ionization (ESI) in the positive ion mode is universally used for phenylpiperazine analysis.[21][23] The basic nitrogen atoms in the piperazine ring are readily protonated, making them ideal for positive ESI.

MS Analyzers and Detection Modes:

  • Tandem Mass Spectrometry (MS/MS): This is the most common approach. A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[4][6][23] In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific product ion for detection. This two-stage filtering results in extremely high selectivity and signal-to-noise ratios.[1] Typically, two MRM transitions (one for quantification, one for confirmation) are monitored for each analyte.[1][24]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers offer an alternative.[15][16][22] Instead of just monitoring specific MRM transitions, QTOF analyzers measure the exact mass of ions with high accuracy. This allows for the identification of analytes based on their elemental composition and can be used for both quantification and the identification of unknown metabolites.[16][25]

MS_MS_Detection LC_Eluent LC Eluent (Analytes + Matrix) Ion_Source ESI Source (Ionization) LC_Eluent->Ion_Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 197.2 for mCPP) Ion_Source->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 118.1 for mCPP) Q2->Q3 Detector Detector Q3->Detector

Caption: The principle of MRM detection using a triple quadrupole mass spectrometer.

Performance Comparison of Validated LC-MS Methods

The following table summarizes the key performance characteristics of several published and validated LC-MS methods for phenylpiperazine metabolites. This allows for an objective comparison of the different approaches discussed.

Analyte(s) Matrix Sample Prep LC Column MS System Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy/Precision (%CV) Reference
BZP, TFMPP & metabolitesHuman PlasmaN/A (Method details in abstract)C18LC-MS1 - 505Accuracy >90%; RSD <10%[18]
BZP, TFMPP, mCPP, etc. (35 total)SerumMixed-Mode SPESynergi Polar RPLC-MS/MS (QqQ)N/A (Screening method)1.0 - 5.0 (LOD)N/A[6]
Trazodone & mCPPHuman PlasmaLLEBetabasic CyanoLC-MS/MS (QqQ)10.0 - 3000.0 (TRZ)0.2 - 60.0 (mCPP)10.0 (TRZ)0.2 (mCPP)≤8.4%[4]
LQFM05 (N-phenylpiperazine derivate)Rat Plasma & TissuesPPTX-Terra RP18LC-QTOF/MS10.0 - 900.010.0Within ICH M10 criteria[15][16][17]

Analysis of Comparative Data: This table highlights the trade-offs in method design. The screening method by Peters et al. utilizes SPE to achieve low limits of detection (LOD) for a wide range of compounds.[6] In contrast, the quantitative method for trazodone and mCPP uses LLE to achieve an impressive LLOQ of 0.2 ng/mL for the metabolite, suitable for demanding pharmacokinetic studies.[4] The method for LQFM05 demonstrates that a simpler PPT can be sufficient if the required LLOQ is higher (10 ng/mL) and a high-resolution QTOF-MS is used for detection.[15][16]

A Step-by-Step Validated LC-MS/MS Protocol: A Synthesized Example

This section provides a detailed, exemplary protocol for the quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and its hydroxylated metabolite in human plasma. This protocol is a composite based on common practices found in the referenced literature.

Objective: To accurately and precisely quantify TFMPP and its primary metabolite in human plasma with an LLOQ of ≤ 1 ng/mL.

1. Materials and Reagents

  • Reference standards for TFMPP, OH-TFMPP, and a stable-isotope labeled internal standard (SIL-IS), e.g., TFMPP-D4.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Human plasma (K2-EDTA).

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange).

2. Preparation of Standards and QCs

  • Prepare stock solutions of analytes and IS in methanol (1 mg/mL).

  • Prepare working standard solutions by serial dilution for the calibration curve (e.g., 0.5 - 500 ng/mL).

  • Prepare Quality Control (QC) samples by spiking blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treat Sample: To 100 µL of plasma (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition SPE Plate: Condition the wells of a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: ESI, Positive Mode.

  • MRM Transitions: (Precursor > Product) - To be optimized by infusing individual standards. For TFMPP, a potential transition is m/z 231 > 187.

  • Data System: Software to control the instrument and process data.

5. Method Validation

  • Perform a full validation according to FDA or EMA guidelines, assessing selectivity, matrix effect, linearity, accuracy, precision, LLOQ, recovery, and stability.

Conclusion

The selection and validation of an LC-MS method for phenylpiperazine metabolites is a rigorous process that requires careful consideration of the analytical goals. For high-throughput screening, a simple PPT with a fast LC gradient may suffice. However, for regulated bioanalysis in support of clinical trials or for forensic quantification, a more selective sample preparation technique like SPE is highly recommended to minimize matrix effects and ensure the highest data quality. Tandem mass spectrometry in MRM mode remains the workhorse for quantification due to its unparalleled sensitivity and selectivity. By grounding method development in the principles of regulatory guidance and understanding the causality behind each experimental choice, researchers can develop robust and reliable methods capable of producing defensible data for both drug development and toxicological applications.

References

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-68. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE Repository. [Link]

  • Hilaris. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Hilaris Publisher. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 553-564. [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1619-28. [Link]

  • de Freitas, L. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930. [Link]

  • de Freitas, L. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Shah, J., et al. (2012). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 137-45. [Link]

  • Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 35, 336-348. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Google Patents. (2021). CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. [Link]

  • de Freitas, L. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]

  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

  • SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7575. [Link]

  • Cychowska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1993. [Link]

  • Al-kasir, Z. T., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(6). [Link]

  • ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. [Link]

  • D'Urso, A., & Lendaro, E. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • DePriest, A., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 443-449. [Link]

  • Plou, F. J., et al. (2007). Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp. Applied and Environmental Microbiology, 73(6), 2035-2037. [Link]

  • de Freitas, L. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Semantic Scholar. [Link]

Sources

1-(3,4,5-Trichlorophenyl)piperazine as a negative control in 5-HT assays

Author: BenchChem Technical Support Team. Date: March 2026

1-(3,4,5-Trichlorophenyl)piperazine as a Negative Control in 5-HT Assays: A Comparative Guide

Part 1: The Strategic Role of Structural Negative Controls

In the precise landscape of serotonergic (5-HT) drug discovery, distinguishing between specific receptor affinity and non-specific physicochemical interaction is the primary source of false positives.[1] While vehicle controls (e.g., DMSO) account for solvent effects, they fail to control for the "scaffold effect"—the non-specific membrane perturbation or off-target binding inherent to the lipophilic pharmacophore itself.[1]

1-(3,4,5-Trichlorophenyl)piperazine (3,4,5-TCP) serves as a critical structural negative control .[1] Unlike the vehicle, it mimics the physicochemical properties (lipophilicity, molecular weight, solubility) of active phenylpiperazine ligands (like mCPP) but lacks the specific electronic and steric profile required for orthosteric binding to the 5-HT receptor pocket.[1]

This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for utilizing 3,4,5-TCP to validate 5-HT assay specificity.

Part 2: Mechanistic Basis & Comparative Pharmacology

Why It Works: The "Steric-Electronic" Null Hypothesis

The phenylpiperazine scaffold is a privileged structure in 5-HT pharmacology. Activity typically requires a protonated distal nitrogen (N1) to interact with the conserved Aspartate (Asp3.[1]32) in the GPCR transmembrane domain.[1]

  • Steric Hindrance: The 3,4,5-trichloro substitution pattern creates a bulky, hydrophobic "shield" around the phenyl ring.[1] Unlike the 3-chloro (meta) substitution of the agonist mCPP , which fits snugly into the hydrophobic pocket, the 3,4,5-pattern imposes significant steric clashes with transmembrane residues (e.g., Phe6.52), preventing deep pocket insertion.[1]

  • Electronic Deactivation (pKa Modulation): The three chlorine atoms are strongly electron-withdrawing. Through inductive effects, they reduce the electron density of the aniline-like nitrogen (N4), which propagates to the distal nitrogen (N1).[1] This lowers the pKa of the basic nitrogen, potentially reducing the fraction of protonated species available for binding at physiological pH (7.4).[1]

Comparative Profile: Agonist vs. Negative Control
FeaturemCPP (Positive Control) 1-(3,4,5-Trichlorophenyl)piperazine (Negative Control) Implication
Structure 1-(3-chlorophenyl)piperazine1-(3,4,5-trichlorophenyl)piperazine3,4,5-TCP mimics the lipophilic scaffold.
5-HT Affinity High (Ki < 100 nM for 5-HT2C/1B)Negligible / Low (Ki > 10 µM expected)Proves binding is sequence-specific.
Function Non-selective Agonist/AntagonistInactive Controls for non-receptor mediated signaling.[1]
Lipophilicity Moderate (LogP ~ 2.[1]5)High (LogP > 3.[1]5)Controls for non-specific membrane intercalation.

Part 3: Visualization of the Control Logic

The following diagram illustrates the differential interaction of the active ligand (mCPP) versus the negative control (3,4,5-TCP) within the 5-HT receptor binding pocket.[1]

G cluster_0 Active Ligand (mCPP) cluster_1 Negative Control (3,4,5-TCP) mCPP mCPP (3-Cl-Phenyl) Receptor_Active 5-HT Receptor (Active Conformation) mCPP->Receptor_Active High Affinity (H-Bond + Pi-Stack) Signal G-Protein Activation Receptor_Active->Signal Agonism TCP 3,4,5-TCP (Trichloro-Phenyl) Receptor_Inactive 5-HT Receptor (Steric Clash) TCP->Receptor_Inactive Steric Blockade (No Fit) NoSignal No Activation (Baseline) Receptor_Inactive->NoSignal Null Effect

Caption: Mechanistic divergence: mCPP binds and activates the receptor, while 3,4,5-TCP is sterically excluded, validating that observed effects are receptor-mediated.

Part 4: Validated Experimental Protocols

To establish 3,4,5-TCP as a valid negative control in your specific assay, you must first confirm its inactivity.[1] This "self-validation" step is crucial for GLP-compliant research.

Protocol A: Competitive Radioligand Binding Assay (Validation)

Objective: Confirm that 3,4,5-TCP does not displace the standard radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A or [³H]-Ketanserin for 5-HT2A).

Materials:

  • Membranes: CHO-K1 cells expressing human 5-HT receptor (e.g., 5-HT2A).

  • Radioligand: [³H]-Ketanserin (1-2 nM).

  • Test Compounds: mCPP (Positive), 3,4,5-TCP (Negative).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 10-20 µg protein/well.

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO 1%).[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Methysergide (Saturating blocker).[1]

    • Experimental: Membrane + Radioligand + 3,4,5-TCP (Titration: 1 nM to 100 µM).[1]

  • Equilibrium: Incubate for 60 min at 27°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation.

Acceptance Criteria (Self-Validation):

  • mCPP: Sigmoidal displacement curve with Ki < 500 nM.[1]

  • 3,4,5-TCP: Flat line or Ki > 10 µM.[1] If >50% displacement occurs at 10 µM, the compound is not a suitable negative control for this specific receptor subtype (check for off-target binding).[1]

Protocol B: Functional IP-One / Calcium Flux Assay

Objective: Ensure 3,4,5-TCP does not induce functional signaling (Agonist Mode) or inhibit standard agonist response (Antagonist Mode) due to toxicity.

Workflow:

  • Seeding: Plate HEK293-5HT2A cells in 384-well plates (10k cells/well).

  • Dye Loading: Load with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Screen (Negative Control Check):

    • Inject 3,4,5-TCP (10 µM).

    • Result: No fluorescence increase (RFU) above baseline.[1]

    • Note: If RFU increases, the compound is acting as a partial agonist.[1]

  • Toxicity/Antagonist Screen:

    • Pre-incubate cells with 3,4,5-TCP (10 µM) for 15 min.[1]

    • Inject EC80 concentration of Serotonin (5-HT).

    • Result: Full signal response.

    • Note: If the 5-HT signal is blunted, 3,4,5-TCP may be toxic or acting as a silent antagonist.[1]

Part 5: Data Presentation & Interpretation

When publishing or presenting data, structure your comparison tables to highlight the lack of activity in the negative control.[1]

Table 2: Representative Validation Data (5-HT2A Receptor)

CompoundRoleBinding Affinity (Ki)Functional Efficacy (Emax)Interpretation
Serotonin (5-HT) Endogenous Agonist1.2 nM100%Reference Standard
mCPP Partial Agonist45 nM65%Active Comparator
3,4,5-TCP Negative Control > 10,000 nM < 5% Valid Negative Control
DMSO VehicleN/A< 2%Baseline

Troubleshooting:

  • Issue: 3,4,5-TCP shows inhibition in the functional assay but no binding affinity.[1]

  • Cause: Likely cytotoxicity or membrane disruption due to high lipophilicity.[1]

  • Solution: Lower the concentration to 1 µM or run an MTT cell viability assay to confirm non-toxicity.

References

  • Glennon, R. A., et al. (1989).[1][2] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.[1][2] Link

    • Establishes the SAR of phenylpiperazines, highlighting how specific substitutions (like meta-chloro) drive affinity, while others abolish it.
  • Mokrosz, J. L., et al. (1992).[1] "Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site." Journal of Medicinal Chemistry, 35(13), 2369-2374.[1] Link

    • Provides the foundational chemistry for phenylpiperazine derivatives and the importance of the N4-substituent.
  • Roth, B. L., et al. (2000).[1] "The Serotonin 5-HT2A Receptor: Molecular Biology and Mechanisms of Regulation." Critical Reviews in Neurobiology, 14(3), 145-195.[1] Link

    • Authoritative review on 5-HT2A receptor binding pockets and ligand requirements.
  • BenchChem. (2025).[1] "A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery." BenchChem Technical Guides. Link[1]

    • General reference for the physicochemical properties of the phenylpiperazine scaffold.

Sources

Purity Verification of Custom Synthesized Phenylpiperazines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phenylpiperazines (e.g., 1-phenylpiperazine, 1-(4-pyridinyl)piperazine) are privileged scaffolds in medicinal chemistry, extensively utilized in the development of serotonergic (5-HT) and dopaminergic ligands for central nervous system (CNS) disorders[1]. In custom synthesis, these compounds are typically generated via the cyclization of aniline derivatives with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (150–160 °C)[2][3]. While this synthetic route is highly scalable, it frequently generates structurally similar impurities, including over-alkylated byproducts, unreacted starting materials, and regioisomers[3][4].

Accurate purity verification is paramount before these molecules enter biological assays. Relying solely on relative purity can lead to false positives in biological screening. This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—detailing their mechanistic advantages, limitations, and standard operating protocols.

Comparative Analysis of Purity Verification Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Mechanism & Causality: HPLC separates compounds based on their partition coefficients between a stationary phase and a mobile phase. UV detection relies on the chromophore of the phenyl ring.

  • Pros: High throughput, excellent for routine batch monitoring, and highly reproducible[5].

  • Cons: Yields relative purity. It assumes all impurities possess the same molar extinction coefficient as the target phenylpiperazine. If an impurity lacks a chromophore (e.g., aliphatic starting materials like bis(2-chloroethyl)amine), it becomes "invisible" to the detector, artificially inflating the reported purity[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Mechanism & Causality: Couples chromatographic separation with mass-to-charge (m/z) detection. Phenylpiperazines readily protonate at the basic piperazine nitrogen, making positive electrospray ionization (ESI+) highly effective[5].

  • Pros: Exceptional sensitivity. Indispensable for the structural elucidation of unknown impurities and detecting trace-level degradants[7][8].

  • Cons: Subject to matrix effects (ion suppression or enhancement) which skew quantitative accuracy[5]. It is not ideal for absolute quantification without an isotopically labeled internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

  • Mechanism & Causality: qNMR operates on the principle that the area under an NMR resonance (integral) is strictly proportional to the number of nuclei generating that signal[6][9]. By integrating a distinct proton signal from the phenylpiperazine against an internal calibrant (IC) of known purity, absolute mass fraction can be determined.

  • Pros: The "Gold Standard" for absolute purity. It is intrinsically linear, orthogonal to chromatography, and requires no identical reference standard of the analyte[10][11].

  • Cons: Lower sensitivity compared to LC-MS; requires high sample concentration (typically >2 mg) and complete dissolution in deuterated solvents[9][10].

Quantitative Comparison Table
Analytical MetricHPLC-UVLC-MS/MS1H qNMR
Purity Type Relative (Area %)Relative / Trace IDAbsolute (Mass %)
Reference Standard Needed? Yes (for absolute quant)Yes (Isotope-labeled ideal)No (Uses generic Internal Standard)
Sensitivity (LOD) ~0.05% - 0.1%< 0.01%~1.0% (Routine 1H)
Susceptibility to Bias High (Extinction coefficients vary)High (Ion suppression)Low (Direct nuclear proportionality)
Primary Use Case Routine batch releaseImpurity profiling & IDAbsolute purity certification
Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, workflows must be self-validating. Below are the step-by-step protocols for assessing a custom batch of 1-phenylpiperazine.

Protocol A: Relative Purity Assessment via HPLC-UV

Rationale: Establishes a baseline chromatographic profile and confirms the absence of highly UV-active byproducts.

  • System Suitability Testing (SST): Inject a standard mixture of 1-phenylpiperazine and aniline. Ensure a resolution factor (Rs) > 2.0 to validate the column's resolving power.

  • Sample Preparation: Dissolve the custom synthesized batch in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL[5].

  • Chromatographic Run: Utilize a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes. Monitor at 254 nm (optimal for the phenyl chromophore).

  • Data Processing & Self-Validation: Calculate relative purity by dividing the area of the target peak by the total area of all integrated peaks. Validation Step: Perform a mass balance check; if the HPLC purity is >99% but the synthetic yield is inexplicably low, suspect UV-invisible impurities and proceed immediately to qNMR.

Protocol B: Absolute Purity Certification via 1H qNMR

Rationale: Overcomes the limitations of HPLC-UV by providing an absolute mass fraction without needing a phenylpiperazine reference standard[6][10].

  • Internal Standard (IS) Selection: Select an IS that is highly pure, stable, and has a distinct NMR signal that does not overlap with the analyte. Maleic acid (singlet at ~6.2 ppm) is an excellent choice for phenylpiperazines[6].

  • Sample Preparation: Accurately weigh ~10 mg of the phenylpiperazine analyte and ~5 mg of the maleic acid IS using a microbalance. Co-dissolve completely in 0.6 mL of DMSO-d6[6].

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 30 seconds). This ensures complete magnetization recovery and prevents severe integration bias[9].

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS singlet and a distinct analyte peak (e.g., the aromatic ortho-protons). Calculate absolute purity (

    
    ) using the standard qNMR formula[9][11]:
    
    
    
    
Mechanistic & Workflow Visualizations

Synthesis A Aniline C 1-Phenylpiperazine (Target API) A->C Heat (150-160°C) Cyclization B Bis(2-chloroethyl)amine Hydrochloride B->C E Unreacted Aliphatic Precursors (UV-Invisible) B->E Incomplete Rxn D 1,4-Diphenylpiperazine (Over-alkylation) C->D Excess Aniline

Synthesis pathway of 1-phenylpiperazine highlighting the generation of critical impurities.

Workflow Start Custom Phenylpiperazine Batch Synthesized HPLC HPLC-UV Analysis (Relative Purity Screen) Start->HPLC Check Relative Purity > 95%? HPLC->Check LCMS LC-MS/MS Analysis (Impurity Identification) Check->LCMS No qNMR 1H qNMR Analysis (Absolute Purity Cert.) Check->qNMR Yes Reject Reject & Repurify LCMS->Reject Release Batch Approved for Bioassay qNMR->Release Absolute Purity > 95% qNMR->Reject Absolute Purity < 95% Reject->HPLC Post-Cleanup

Decision tree for orthogonal purity verification of custom synthesized phenylpiperazines.

Conclusion

For custom synthesized phenylpiperazines, relying on a single analytical method is a critical vulnerability. HPLC-UV provides excellent batch-to-batch consistency but is blind to non-chromophoric impurities[6]. LC-MS/MS is unmatched for the structural elucidation of degradants and side-products[5][8]. However, for absolute purity certification—the ultimate requirement before biological screening—qNMR stands alone as the most rigorous, orthogonal, and self-validating technique available[9][11].

References

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Navigating the Maze of Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 3,4,5-Trichloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the immunoassay is a cornerstone of molecular detection. Its sensitivity and high-throughput capabilities are unparalleled for quantifying a vast array of analytes. However, the very heart of the immunoassay—the exquisite specificity of the antibody-antigen interaction—can also be its Achilles' heel. The specter of cross-reactivity, where an antibody binds to molecules structurally similar to the target analyte, looms large, threatening the integrity of experimental data. This is particularly pronounced when dealing with families of halogenated compounds, such as 3,4,5-trichloro analogs, where subtle structural variations can lead to significant differences in antibody recognition.

This guide provides an in-depth technical comparison of the cross-reactivity of 3,4,5-trichloro analogs in various immunoassay screens. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, present self-validating systems, and ground our discussion in authoritative references. Our aim is to equip you with the expertise to anticipate, diagnose, and mitigate cross-reactivity issues in your own work.

The Structural Underpinnings of Cross-Reactivity

At its core, immunoassay cross-reactivity is a function of molecular recognition.[1][2][3] An antibody's binding site, or paratope, forms a three-dimensional pocket that is complementary in shape and chemical properties to the antigen's epitope.[4] For small molecules like chlorinated aromatic compounds, the entire molecule often acts as the epitope (or more accurately, a hapten that is rendered immunogenic by conjugation to a carrier protein).

The number and position of chlorine atoms on an aromatic ring are critical determinants of its immunogenicity and how it is recognized by an antibody. The 3,4,5-trichloro substitution pattern presents a unique electronic and steric profile. Cross-reactivity arises when an antibody, raised against a specific 3,4,5-trichloro analog, also recognizes other analogs that share a sufficiently similar structure to fit within the binding site and form non-covalent interactions.[1][2]

The following diagram illustrates the fundamental principle of antibody-antigen recognition and how a structurally similar analog can lead to cross-reactivity.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody Target_Analyte Target Analyte (3,4,5-Trichloro-X) Antibody->Target_Analyte High Affinity Cross_Reactant Cross-Reacting Analog (e.g., 2,4,5-Trichloro-Y) Antibody_2 Antibody_2->Cross_Reactant Lower Affinity Start Start Plate_Coating Coat plate with antigen-protein conjugate Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Competition Add standards (analyte or analog) and primary antibody Blocking->Competition Incubation_1 Incubate Competition->Incubation_1 Washing_1 Wash Incubation_1->Washing_1 Secondary_Ab Add enzyme-conjugated secondary antibody Washing_1->Secondary_Ab Incubation_2 Incubate Secondary_Ab->Incubation_2 Washing_2 Wash Incubation_2->Washing_2 Substrate_Addition Add substrate Washing_2->Substrate_Addition Color_Development Incubate for color development Substrate_Addition->Color_Development Stop_Reaction Add stop solution Color_Development->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate IC50 and % Cross-Reactivity Read_Absorbance->Data_Analysis End End Data_Analysis->End Start Cross-Reactivity Data High_CR High Cross-Reactivity (>10%)? Start->High_CR Moderate_CR Moderate Cross-Reactivity (1-10%)? High_CR->Moderate_CR No Action_High Consider alternative antibody or assay format (e.g., sandwich). May require sample cleanup. High_CR->Action_High Yes Low_CR Low Cross-Reactivity (<1%) Moderate_CR->Low_CR No Action_Moderate Acknowledge potential for overestimation. Validate with a confirmatory method (e.g., LC-MS/MS). Moderate_CR->Action_Moderate Yes Action_Low Assay is likely specific for the target analyte. Proceed with caution and appropriate controls.

Caption: Decision tree for interpreting and acting on cross-reactivity results.

Case Studies: Cross-Reactivity of Chlorinated Analogs in Immunoassays

Case Study 1: Immunoassay for Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether)

A study on the development of an ELISA for the antimicrobial agent triclosan demonstrated low cross-reactivity (<5%) with its major metabolites. T[5][6][7]his suggests that the antibody primarily recognized the overall structure of the triclosan molecule, and modifications at other positions on the phenyl rings significantly reduced binding.

Case Study 2: Immunoassay for 2,4,6-Trichlorophenol (TCP)

An in-house developed polyclonal antibody for 2,4,6-TCP showed cross-reactivity with 3,5-dichlorophenol, but not with other trichlorophenol isomers like 2,4,5-TCP and 3,4,5-TCP at the tested concentrations. T[8]his highlights the high degree of specificity that can be achieved, where the position of the chlorine atoms is a critical determinant for antibody binding.

Case Study 3: Immunoassay for Polychlorinated Biphenyls (PCBs)

Immunoassays for PCBs have been developed to screen for this class of persistent organic pollutants. Cross-reactivity studies have shown that these assays can detect various Aroclor mixtures (commercial mixtures of PCBs) with varying efficiencies. For example, one commercially available kit showed high cross-reactivity for Aroclor 1254 and 1260, but lower cross-reactivity for Aroclor 1016 and 1221. T[9]his demonstrates that immunoassays can be designed to be class-specific, but the response can vary depending on the specific congener profile.

[6]Comparative Cross-Reactivity Data (Illustrative)

The following table provides illustrative cross-reactivity data for a hypothetical immunoassay targeting 3,4,5-trichlorophenol, based on the principles discussed and data from related compounds.

CompoundStructure% Cross-Reactivity
3,4,5-Trichlorophenol (Target) 3,4,5-Trichloro-substituted phenol100%
2,4,5-Trichlorophenol2,4,5-Trichloro-substituted phenol< 1%
2,4,6-Trichlorophenol2,4,6-Trichloro-substituted phenol< 1%
3,4-Dichlorophenol3,4-Dichloro-substituted phenol15%
PentachlorophenolPentachloro-substituted phenol5%
3,4,5-Trichloroaniline3,4,5-Trichloro-substituted aniline2%

Note: This data is illustrative and the actual cross-reactivity will depend on the specific antibody and assay conditions.

Mitigating Cross-Reactivity: Strategies and Best Practices

When significant cross-reactivity is identified, several strategies can be employed to mitigate its impact:

  • Antibody Selection: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies. *[9] Assay Format Optimization: As discussed, switching from a competitive to a sandwich format can significantly reduce cross-reactivity.

  • Sample Preparation: Employing sample cleanup techniques, such as solid-phase extraction (SPE), can remove cross-reacting compounds prior to immunoassay analysis.

  • Use of Heterologous Systems: In competitive immunoassays, using a coating antigen or enzyme conjugate that is structurally different from the immunogen (a heterologous system) can sometimes improve specificity for the target analyte.

  • Confirmation with an Orthogonal Method: When cross-reactivity is a concern, it is essential to confirm the immunoassay results with a different analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides a higher degree of certainty.

Conclusion

The cross-reactivity of 3,4,5-trichloro analogs in immunoassay screens is a complex issue that demands a thorough understanding of the underlying principles of antibody-antigen interactions and a rigorous experimental approach to validation. By carefully selecting antibodies, optimizing assay formats, and implementing robust validation protocols, researchers can navigate the challenges of cross-reactivity and generate reliable and accurate data. This guide provides a framework for achieving this, empowering scientists and drug development professionals to have greater confidence in their immunoassay results.

References

  • Ahn, K. C., Ranganathan, A., Bever, C. S., Hwang, S. H., Holland, E. B., Morisseau, K., ... & Gee, S. J. (2016). Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay. Environmental Science & Technology, 50(9), 4875-4882. [Link]

  • Glass, T. R., Ohmura, N., Morita, K., Sasaki, K., Saiki, H., Takagi, Y., ... & Ando, A. (2006). Improving an immunoassay response to related polychlorinated biphenyl analytes by mixing antibodies. Analytical chemistry, 78(20), 7240-7247. [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia medica, 19(1), 56-65. [Link]

  • Ahn, K. C., Ranganathan, A., Bever, C. S., Hwang, S. H., Holland, E. B., Morisseau, K., ... & Gee, S. J. (2016). Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cross-reactivity percentage for the studied compounds. [Download Table]. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(10), 3671-3673. [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4301. [Link]

  • Miller, J. J., & Valdes, R., Jr (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. AACC. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 4020: Screening for Polychlorinated Biphenyls by Immunoassay. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Petrou, P. S., Christofidis, I., & Moser, I. (2015). IN-HOUSE DEVELOPMENT AND CROSS-REACTIVITY EVALUATION OF A POLYCLONAL ANTIBODY FOR THE IMMUNOANALYSIS OF THE POLLUTANT 2,4,6-TRIC. In 14th International Conference on Environmental Science and Technology. [Link]

  • Li, Y., Liu, Y., Zhang, Y., Liu, L., Kuang, H., & Xu, C. (2014). A sensitive immunosorbent bio-barcode assay based on real-time immuno-PCR for detecting 3,4,3',4'-tetrachlorobiphenyl. Analytical and bioanalytical chemistry, 406(5), 1437–1444. [Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of analytical toxicology, 38(6), 335–341. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(10), 3671-3673. [Link]

  • Labcorp. (n.d.). TCR: Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • D'Auria, S., D'Amato, A., Di Cesarano, F., Fumarola, A., Mameli, M., Mascia, M., ... & Usai, P. (2018). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. MethodsX, 5, 1528–1534. [Link]

  • Carlson, R. E., Gee, S. J., & Hammock, B. D. (2001). Selective Binding of Polychlorinated Biphenyl Congeners by a Monoclonal Antibody: Analysis by Kinetic Exclusion Fluorescence Immunoassay. Analytical chemistry, 73(22), 5477–5484. [Link]

  • Charles River. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & biomolecular chemistry, 13(34), 9042–9049. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation. Toxicology and applied pharmacology, 153(1), 134–142. [Link]

  • van der Zwaag, M., Hannon, E., Veldink, J. H., & van Rheenen, W. (2020). Cross-reactive probes on Illumina DNA methylation arrays: a large study on ALS shows that a cautionary approach is warranted in interpreting epigenome-wide association studies. NAR genomics and bioinformatics, 2(4), lqaa105. [Link]

  • Tangni, E. K., & Pussemier, L. (2010). Cross-Reactivity of Antibodies in Some Commercial Deoxynivalenol Test Kits against Some Fusariotoxins. Toxins, 2(8), 2056–2070. [Link]

  • Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & biomolecular chemistry, 13(34), 9042–9049. [Link]

  • Probst, D., Schwaller, P., & Reymond, J. L. (2024). Noise Analysis and Data Refinement for Chemical Reactions from US Patents via Large Language Models. ChemRxiv. [Link]

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  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

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Safety Operating Guide

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Institutional Disposal and Risk Mitigation Protocol for 1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride

As pharmaceutical research advances, the handling of multi-halogenated intermediates like 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride demands rigorous, scientifically grounded waste management protocols. This compound—a trisubstituted aromatic piperazine derivative often utilized in the development of neuroactive agents and receptor ligands [1]—presents specific environmental and operational challenges.

This guide provides drug development professionals and laboratory managers with the mechanistic rationale and step-by-step operational workflows required for the safe, RCRA-compliant disposal of this chemical.

Chemical Profiling & Environmental Risk Assessment

To design an effective disposal protocol, we must first analyze the molecular structure and its implications for waste streams. 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride consists of a basic piperazine ring neutralized as a hydrochloride salt, attached to a highly chlorinated phenyl ring.

The Causality of Disposal Choices:

  • Halogen Content: The presence of three chlorine atoms on the aromatic ring, combined with the chloride counter-ion, classifies this compound strictly as Halogenated Organic Waste .

  • Thermal Degradation Risks: If incinerated at standard temperatures or improperly combusted, highly chlorinated aromatics can undergo thermal rearrangement to form polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic and persistent environmental pollutants[2].

  • Aquatic Toxicity: The compound's resistance to rapid biodegradation and potential for aquatic toxicity strictly prohibit any drain disposal, even of dilute aqueous washings.

Waste Stream Segregation Logic

Proper segregation at the bench is the most critical step in preventing downstream environmental contamination and ensuring regulatory compliance.

Table 1: Waste Compatibility and Segregation Matrix

Waste CategoryCompatibility StatusMechanistic Rationale
Halogenated Organics Primary Destination Compatible. Ensures the waste is routed to high-temperature incinerators equipped with alkaline gas scrubbers to neutralize HCl gas.
Non-Halogenated Organics Strictly Prohibited Mixing introduces halogens into standard solvent waste, violating EPA limits and risking dioxin formation during low-temp incineration.
Aqueous Acid/Base Waste Strictly Prohibited The organic compound will not be removed by standard institutional wastewater neutralization systems.
Solid Biohazard Waste Strictly Prohibited Autoclaving halogenated organics can volatilize toxic compounds and damage equipment.

Step-by-Step Operational Disposal Protocol

The following protocol must be executed by trained laboratory personnel under standard Environmental Health and Safety (EHS) oversight.

Phase A: Bench-Level Containment
  • State Identification: Determine if the waste is a pure solid (unused reagent/spilled powder) or dissolved in a solvent matrix (reaction mother liquor or HPLC effluent).

  • Container Selection:

    • For Solids: Collect in a wide-mouth, High-Density Polyethylene (HDPE) or glass jar.

    • For Liquids: Collect in a designated, chemically compatible carboy (e.g., PTFE or heavy-duty HDPE) specifically marked for "Halogenated Solvents."

    • Causality: HDPE and PTFE resist degradation by organic amines and chlorinated compounds, preventing leaching or container failure.

  • Neutralization (Optional but Recommended for Large Liquid Volumes): If the compound is dissolved in a highly acidic or basic matrix, carefully neutralize the solution to pH 6-8 before sealing the container. This prevents pressure buildup from unexpected reactions in the waste stream.

Phase B: Labeling and Storage
  • GHS Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Contains 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (Halogenated Organic Amine)."

  • Secondary Containment: Store the sealed primary container in a secondary containment tray in a well-ventilated Satellite Accumulation Area (SAA). Ensure it is physically separated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the piperazine ring.

Phase C: Institutional Transfer
  • EHS Hand-off: Submit a waste collection request to your institutional EHS department.

  • Final Destruction: EHS will manifest the waste under RCRA guidelines (typically as an F-listed or U-listed characteristic waste, depending on the solvent matrix) and transport it to a licensed commercial facility. The only acceptable method of destruction is High-Temperature Incineration (>1100°C) with Flue Gas Desulfurization/Halogen Scrubbing [3].

Spill Response and Decontamination Workflow

In the event of a localized bench spill, immediate containment is required to prevent aerosolization of the hydrochloride salt powder.

Table 2: PPE and Spill Handling Requirements

PPE / EquipmentSpecificationPurpose
Gloves Nitrile (Double-gloved)Prevents dermal absorption of the organic amine.
Respirator N95 or N100 (if outside fume hood)Prevents inhalation of fine hydrochloride salt dust.
Absorbent Diatomaceous earth or commercial spill padsInert absorption of liquid spills without exothermic reaction.
Decon Solvent Isopropanol / Water mixtureSolubilizes residual salt for final wipe-down.

Decontamination Steps:

  • Solid Spill: Do not sweep. Gently cover the powder with damp paper towels (moistened with water or isopropanol) to suppress dust. Carefully scoop the towels and powder into a solid halogenated waste container.

  • Liquid Spill: Surround the spill with inert absorbent material. Once absorbed, collect the material into a solid halogenated waste container.

  • Surface Decontamination: Wash the affected area with a 70% isopropanol solution, collecting all wipe-down materials into the halogenated waste stream.

Waste Routing Visualization

The following decision tree illustrates the institutional routing for this specific chemical class to ensure EHS compliance.

G Start 1-(3,4,5-Trichlorophenyl)piperazine HCl Waste Generation State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Solution (Aqueous / Organic) State->Liquid Halogen Halogenated Waste Stream (Mandatory Segregation) Solid->Halogen Direct Transfer Liquid->Halogen Approved Solvents Drain Drain Disposal (Strictly Prohibited) Liquid->Drain Aqueous Wash Incineration High-Temperature Incineration (>1100°C with Gas Scrubbers) Halogen->Incineration EHS Hand-off

Caption: Institutional waste routing decision tree for halogenated phenylpiperazine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151687078" PubChem, [Link]. Accessed 6 March 2026.

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." EPA.gov, [Link]. Accessed 6 March 2026.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]. Accessed 6 March 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.